3H-Indole-2-carboxylic acid
Description
Significance of the Indole (B1671886) Scaffold in Bioactive Molecules and Advanced Organic Synthesis
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and synthetic molecules with significant biological activity. bohrium.comijpsr.com This heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, serves as a versatile scaffold for drug discovery. nih.gov Its ability to mimic the structure of peptides and interact with enzymes makes it highly valuable in the development of new therapeutic agents. ajol.info
Indole derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. mdpi.comajchem-b.com For instance, well-known drugs like the anti-inflammatory indomethacin (B1671933) and the vinca (B1221190) alkaloids used in cancer chemotherapy, such as vinblastine (B1199706) and vincristine, are built upon an indole core. mdpi.com The scaffold's importance is further underscored by its presence in essential biological molecules like the amino acid tryptophan and neurotransmitters. bohrium.com In advanced organic synthesis, the indole ring is a key target, with numerous methods developed to construct and functionalize this important heterocycle. wikipedia.org
Historical Context of Indole-2-carboxylic Acid Discovery and Early Synthetic Endeavors
The history of indole synthesis is marked by the development of seminal named reactions that are still in use today. One of the earliest and most reliable methods is the Fischer indole synthesis, developed in 1883 by Emil Fischer. wikipedia.org This reaction typically involves treating a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. Specifically for indole-2-carboxylic acid, the Fischer synthesis can be performed by reacting phenylhydrazine with pyruvic acid, followed by decarboxylation. wikipedia.org
Another significant contribution was the Leimgruber–Batcho indole synthesis, first disclosed in a patent in 1976. wikipedia.org This method proved to be high-yielding and particularly effective for producing substituted indoles, making it popular within the pharmaceutical industry. wikipedia.org Older, commonly used procedures for synthesizing indole-2-carboxylic acid often involved the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt, which was prepared from 1-methyl-2-nitrobenzene and diethyl oxalate (B1200264). tandfonline.com However, these early methods often suffered from drawbacks such as harsh reaction conditions, the production of significant waste (like iron mud from certain reduction methods), and moderate yields, which prompted the search for more practical and environmentally benign processes. tandfonline.comgoogle.com
Research Imperatives and Emerging Frontiers for 3H-Indole-2-carboxylic Acid in Modern Chemical Sciences
The ongoing demand for novel therapeutic agents drives the exploration of new chemical structures and synthetic methodologies. While indole-2-carboxylic acid is a well-established building block, the specific 3H-tautomer represents an emerging frontier. The synthesis of 3H-indoles has been achieved through methods like the iodine-mediated intramolecular cyclization of enamines, providing access to a variety of derivatives under transition-metal-free conditions. acs.org The availability of this compound from chemical suppliers indicates its utility in current research endeavors. chemsrc.combldpharm.com
Contemporary research imperatives focus on creating derivatives of the indole-2-carboxylic acid scaffold to target a range of diseases. Scientists are designing and synthesizing novel analogues to act as dual inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) for cancer immunotherapy, or as inhibitors of HIV-1 integrase. mdpi.comnih.gov The carboxylic acid group at the 2-position of the indole ring has been shown to be a crucial pharmacophore for potent biological activity in several studies. nih.gov The development of greener synthetic approaches, such as using microwave irradiation in ionic liquids, represents a modern frontier for producing these valuable compounds efficiently and sustainably. researchgate.net The exploration of the unique reactivity and conformational properties of the 3H-tautomer could unlock new structure-activity relationships and lead to the discovery of next-generation therapeutics. smolecule.com
Chemical Properties and Identifiers
| Property | Value | Source(s) |
| Compound Name | This compound | chemsrc.combldpharm.com |
| CAS Number | 294636-73-0 | chemsrc.combldpharm.com |
| Molecular Formula | C₉H₇NO₂ | scbt.com |
| Molecular Weight | 161.16 g/mol | - |
| Synonyms | 3H-Indole-2-carboxylicacid(9CI) | chemsrc.com |
Note: Data for the specific 3H-tautomer is limited. The molecular formula and weight are identical to its 1H-indole-2-carboxylic acid tautomer.
Selected Bioactive Indole-2-Carboxylic Acid Derivatives
| Derivative Class | Therapeutic Target/Application | Source(s) |
| Indole-2-carboxamides | Antitubercular and Paediatric Brain Tumour Cells | nih.gov |
| 3-Substituted 1H-indole-2-carboxylic acids | Cysteinyl leukotriene 1 (CysLT1) Receptor Antagonists (Asthma) | nih.gov |
| 6-Acetamido-indole-2-carboxylic acids | Dual IDO1/TDO Inhibitors (Cancer Immunotherapy) | nih.gov |
| Substituted Indole-2-carboxylic acids | HIV-1 Integrase Strand Transfer Inhibitors | mdpi.com |
| N-substituted derivatives | Antioxidant Agents | eurjchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
294636-73-0 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H,11,12) |
InChI Key |
UDFORAXSNZZHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=C1C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3h Indole 2 Carboxylic Acid and Its Derivations
Classical and Refined Approaches to the Indole-2-carboxylic Acid Core
The construction of the indole-2-carboxylic acid framework is often achieved through the cyclization of suitably substituted phenyl precursors. The methods discussed herein represent both foundational and contemporary strategies to effect this transformation efficiently.
A prevalent strategy for synthesizing the indole-2-carboxylic acid core involves the reductive cyclization of 3-(2-nitrophenyl)-2-oxopropanoic acid or its esters. This approach hinges on the reduction of the nitro group to an amine, which then undergoes a spontaneous intramolecular condensation with the adjacent ketone to form the indole (B1671886) ring. researchgate.net The choice of reducing agent and catalyst is critical and dictates the reaction's efficiency and conditions.
Heterogeneous catalysis offers a robust method for the reduction of nitroarenes, prized for its efficiency and the ease of catalyst separation. Palladium (Pd) is a highly effective metal for this transformation. When supported on high-surface-area materials like mesoporous silica (B1680970) (e.g., MCM-41), the catalytic activity is significantly enhanced due to the high dispersion of metal nanoparticles. researchgate.net
For the synthesis of indole-2-carboxylic acid derivatives, a Pd-loaded catalyst facilitates the hydrogenation of the nitro group in 3-(2-nitrophenyl)-2-oxopropanoic acid under a hydrogen atmosphere. The mesoporous structure of supports like Al-MCM-41 provides a large number of active sites, promoting high catalytic activity. researchgate.net The reaction typically proceeds under mild to moderate pressures and temperatures, leading to the formation of the corresponding amine, which rapidly cyclizes. mdpi.com The use of such advanced catalytic systems aligns with green chemistry principles by enabling high conversion rates and selectivity under more benign conditions. mit.edu
Table 1: Comparison of Heterogeneous Catalysts in Nitroarene Reduction
| Catalyst System | Support | Key Advantages | Typical Conditions |
|---|---|---|---|
| Pd/Al-MCM-41 | Mesoporous Aluminosilicate | High surface area, uniform Pd dispersion, high activity. researchgate.net | H₂ gas (0.1-10 MPa), 30-100 °C. mdpi.com |
| Pd/C | Activated Carbon | Widely available, effective for various nitro compounds. researchgate.net | H₂ gas, moderate pressure, room temperature. nih.gov |
| Pt/C | Activated Carbon | Effective in acidic media, prevents catalyst poisoning by amines. nih.gov | H₂ gas, moderate pressure, room temperature, often with an acid additive. nih.gov |
An alternative to catalytic hydrogenation is the use of chemical reducing agents. Hydrazine (B178648) hydrate (B1144303) is a powerful reductant, particularly effective for nitro groups, and its activity can be modulated by a catalyst. dergipark.org.tr In the synthesis of indoline-2-carboxylic acid, a related compound, a method utilizing hydrazine hydrate in the presence of ferrous hydroxide (B78521) has been reported. google.com
The process involves the initial condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form the key intermediate. google.com This intermediate is then subjected to reduction by an aqueous solution of hydrazine hydrate. The reaction is catalyzed by ferrous hydroxide, which facilitates the electron transfer process for the reduction of the nitro group. This method avoids the need for high-pressure hydrogenation equipment and offers a practical route for industrial-scale production. google.com
Raney Nickel (Raney-Ni) is a well-established, cost-effective heterogeneous catalyst used for various hydrogenation reactions, including the reduction of nitro compounds. mdpi.comyoutube.com It is a porous nickel catalyst prepared from a nickel-aluminum alloy and is valued for its high activity and selectivity. wjarr.com
In the context of indole-2-carboxylic acid synthesis, Raney-Ni can be employed to reduce the nitro group of 3-(2-nitrophenyl)-2-oxopropanoic acid. The reaction is typically carried out in a solvent such as ethanol (B145695) under a hydrogen atmosphere. sci-hub.ru The high surface area of Raney-Ni, which is saturated with adsorbed hydrogen, allows the reaction to proceed efficiently, often at moderate temperatures and pressures. youtube.com This method represents a classic and reliable approach to nitro group reduction, preceding the development of noble metal catalysts. sci-hub.ruresearchgate.net
Table 2: Overview of Reduction Methods for 3-(2-Nitrophenyl)-2-oxopropanoic Acid
| Method | Reductant/Catalyst | Key Features |
|---|---|---|
| Catalytic Hydrogenation | H₂ / Pd-loaded Al-MCM-41 | High efficiency, catalyst recyclability, green approach. researchgate.net |
| Hydrazine-Mediated Reduction | Hydrazine Hydrate / Fe(OH)₂ | Avoids high-pressure H₂, suitable for large scale. google.com |
| Transition Metal Catalysis | H₂ / Raney-Ni | Cost-effective, well-established, high activity. mdpi.com |
The Reissert indole synthesis is a foundational method for preparing indoles and is particularly well-suited for synthesizing indole-2-carboxylic acids. wikipedia.org The classical Reissert synthesis involves two main steps: the condensation of an o-nitrotoluene with diethyl oxalate to yield an ethyl o-nitrophenylpyruvate, followed by a reductive cyclization of this intermediate. researchgate.net
The initial condensation is a base-catalyzed reaction, with potassium ethoxide often yielding better results than sodium ethoxide. wikipedia.org The crucial step is the reductive cyclization of the resulting pyruvate (B1213749) derivative. Various reducing agents have been employed historically, including ferrous sulfate (B86663) with ammonia (B1221849), zinc dust in acetic acid, and iron powder in acetic acid/ethanol. researchgate.netresearchgate.net This reduction converts the nitro group to an amino group, which immediately undergoes an intramolecular cyclization with the adjacent carbonyl group to form the indole-2-carboxylic acid. researchgate.net If desired, the final product can be decarboxylated by heating to yield the parent indole. wikipedia.org
Contemporary adaptations of the Reissert synthesis focus on improving yields and expanding the substrate scope. For instance, modifications have been developed to synthesize specifically substituted indoles that are intermediates for potent pharmaceuticals. researchgate.net
The Fischer indole synthesis is arguably the most famous and widely used method for constructing the indole ring system. wikipedia.org Discovered by Emil Fischer in 1883, the reaction involves heating the arylhydrazone of an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgthermofisher.com The catalyst can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., zinc chloride, boron trifluoride). wikipedia.org
To specifically synthesize indole-2-carboxylic acids, the Fischer synthesis is applied to a phenylhydrazone derived from a pyruvate derivative. The very first example of this reaction, reported by Fischer and Jourdan, involved treating pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride to generate 1-methylindole-2-carboxylic acid. thermofisher.com The general mechanism proceeds through the formation of a phenylhydrazone, which isomerizes to an enamine. After protonation, a thermofisher.comthermofisher.com-sigmatropic rearrangement occurs, followed by the elimination of ammonia to form the aromatic indole ring. wikipedia.org A key advantage of the Fischer synthesis is that it can often be performed as a one-pot reaction without isolating the intermediate arylhydrazone. thermofisher.com However, a potential drawback when using unsymmetrical ketones is the formation of regioisomeric products. tandfonline.com
Tandem Japp–Klingemann Condensation and Fischer Indole Ring Closure Reactions
A well-established and reliable method for the synthesis of indole-2-carboxylic acid derivatives involves a tandem sequence of the Japp–Klingemann condensation and the Fischer indole ring closure. This two-step process provides a powerful tool for the construction of the indole nucleus from acyclic precursors.
The Japp–Klingemann reaction typically begins with the reaction of an aryl diazonium salt with a β-keto-acid or a β-keto-ester. This reaction leads to the formation of a hydrazone intermediate. Subsequently, the hydrazone can be subjected to the conditions of the Fischer indole synthesis, which involves heating in the presence of a strong acid, to induce cyclization and formation of the indole ring. ekb.eg
A notable example of this strategy is the preparation of ethyl-4,6-dichloro-1H-indole-2-carboxylate. nih.gov In this synthesis, 3,5-dichloroaniline (B42879) is first diazotized and then reacted with a suitable β-keto-ester in a Japp–Klingemann condensation. The resulting hydrazone is then cyclized via a Fischer indole synthesis to afford the desired indole-2-carboxylate (B1230498) derivative. nih.gov This tandem approach is advantageous due to the ready availability of the starting materials and the robustness of the reactions.
Interactive Data Table: Japp–Klingemann/Fischer Indole Synthesis
| Starting Material (Aniline) | Reagents | Intermediate | Product | Reference |
| 3,5-dichloroaniline | 1. NaNO₂, HCl2. β-keto-ester | Aryl hydrazone | Ethyl-4,6-dichloro-1H-indole-2-carboxylate | nih.gov |
Synthetic Routes Initiated from Substituted Anilines and Benzaldehydes
While less commonly detailed in readily available literature for the direct synthesis of 3H-indole-2-carboxylic acid itself, synthetic strategies commencing from substituted anilines and benzaldehydes are conceptually significant in indole synthesis. Generally, these methods involve the formation of an enamine or enolate from the aniline (B41778) derivative, which then reacts with the benzaldehyde. Subsequent cyclization and aromatization steps would lead to the indole core. The specific reagents and conditions required to favor the formation of the 2-carboxy-substituted indole would be critical and likely involve multi-step sequences. Further research is needed to delineate specific and high-yielding protocols for this particular transformation.
Divergent Synthetic Strategies for Functionalized Indole-2-carboxylic Acid Derivatives
Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions that offer novel pathways to functionalized indole-2-carboxylic acid derivatives. These methods often provide access to a diverse range of products under mild reaction conditions and with high efficiency.
Ligand-Free Copper-Catalyzed Ullmann Coupling Reactions for Diversified Products (Esters, Amides, Anhydrides)
Ligand-free copper-catalyzed Ullmann coupling reactions have been developed as an effective method for the synthesis of a variety of indole-2-carboxylic acid derivatives, including esters, amides, and anhydrides. This approach provides a divergent route to these valuable compounds from readily accessible starting materials. The reactions are typically carried out using a copper catalyst in the absence of a ligand, which simplifies the reaction setup and reduces costs.
These one-pot intramolecular cyclizations often proceed in moderate to good yields and are tolerant of a range of functional groups. The versatility of this method allows for the generation of a library of diverse indole-2-carboxylic acid derivatives, which is highly beneficial for medicinal chemistry and drug discovery programs.
Interactive Data Table: Ligand-Free Copper-Catalyzed Ullmann Coupling
| Substrate | Coupling Partner | Product Type | Catalyst | Yield |
| Activated Precursor | Alcohol | Ester | Copper salt | Moderate to Good |
| Activated Precursor | Amine | Amide | Copper salt | Moderate to Good |
| Activated Precursor | Carboxylic Acid | Anhydride | Copper salt | Moderate to Good |
Palladium-Catalyzed Annulation and Cyclization Approaches
Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application in the functionalization of indoles is well-documented. Palladium-catalyzed annulation and cyclization strategies offer sophisticated and efficient routes to complex fused-ring systems derived from indole-2-carboxylic acids.
Regioselective Annulation with Allenes for Indolo[2,3-c]pyrane-1-one Synthesis
A highly efficient approach for the synthesis of indolo[2,3-c]pyrane-1-one derivatives involves the palladium-catalyzed regioselective annulation of allenes with 3-iodo-1-alkylindole-2-carboxylic acids. nih.govbeilstein-journals.org This methodology is quite general for a wide variety of allenes, affording the corresponding fused pyranone structures in good to excellent yields. nih.govbeilstein-journals.org The reaction proceeds with high regioselectivity, leading to the formation of a single major product. This transformation highlights the power of palladium catalysis in constructing complex heterocyclic scaffolds from relatively simple starting materials.
Interactive Data Table: Palladium-Catalyzed Annulation of Allenes
| Indole Substrate | Allene (B1206475) Partner | Catalyst | Product | Yield | Reference |
| 3-iodo-1-alkylindole-2-carboxylic acid | Various allenes | Pd catalyst | Indolo[2,3-c]pyrane-1-one derivative | Good to Excellent | nih.govbeilstein-journals.org |
Direct C-H Functionalization Strategies in Palladium Catalysis
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of organic molecules. In the context of indole-2-carboxylic acids, palladium-catalyzed C-H functionalization offers the potential for direct introduction of various functional groups at specific positions on the indole nucleus, obviating the need for pre-functionalized substrates.
While the C-H bonds of the indole ring are generally considered to be reactive, achieving regioselectivity can be a significant challenge. The carboxylic acid group at the 2-position can act as a directing group, influencing the site of C-H activation. Palladium(II)-catalyzed oxidative coupling of indole-2-carboxylic acid derivatives with allenes via direct C-H functionalization has been demonstrated to afford the corresponding indolo[2,3-c]pyrane-1-ones in moderate to good yields. nih.govbeilstein-journals.org This approach complements the annulation of iodo-substituted indoles and provides a more direct route to the fused pyranone products. The development of C-H functionalization strategies for indole-2-carboxylic acids is an active area of research with the potential to streamline the synthesis of complex indole-based molecules. caltech.edu
Catalytic Addition Reactions: Synthesis of Enol Esters via Addition to Alkynes
The catalytic addition of carboxylic acids to alkynes represents a direct and atom-economical route to synthesize enol esters, which are valuable intermediates in organic synthesis. mdpi.com Research into the catalytic addition of indole-2-carboxylic acid to 1-hexyne (B1330390) has demonstrated the synthesis of novel enol esters. mdpi.com
Specifically, two distinct enol esters have been successfully generated: hex-1-en-2-yl indole-2-carboxylate and hex-1-en-2-yl 1-(hex-1-en-2-yl)-indole-2-carboxylate. mdpi.com The formation of these compounds is achieved through the use of ruthenium and gold catalysts. mdpi.commdpi.com For instance, the gold(I) cation [Au(PPh₃)]⁺, generated in situ from [AuCl(PPh₃)] and AgPF₆, has proven effective in catalyzing the addition of both the carboxylic acid and the N-H group of the indole to 1-hexyne molecules, leading to the formation of the di-substituted enol ester. mdpi.commdpi.com In contrast, ruthenium catalysts tend to favor the mono-addition product of the carboxylic acid to the alkyne. mdpi.com
The choice of catalyst plays a crucial role in the regioselectivity of the addition to terminal alkynes, with Markovnikov addition products being selectively obtained. mdpi.com These catalytic systems, particularly those based on ruthenium and gold, are noted for their high regio- and stereo-selectivity. mdpi.com
| Catalyst | Reactants | Product | Key Features |
|---|---|---|---|
| [RuCl₂(η⁶-p-cymene)(PPh₃)] | Indole-2-carboxylic acid, 1-Hexyne | hex-1-en-2-yl indole-2-carboxylate | Preferentially forms the mono-addition product. mdpi.com |
| [AuCl(PPh₃)]/AgPF₆ | Indole-2-carboxylic acid, 1-Hexyne | hex-1-en-2-yl 1-(hex-1-en-2-yl)-indole-2-carboxylate | Catalyzes the addition of both the acid and N-H groups. mdpi.commdpi.com |
Derivatization via Esterification and Amidation Routes
The carboxylic acid moiety of this compound is readily derivatized through standard esterification and amidation reactions, yielding a wide array of functionalized indole scaffolds. These transformations are fundamental in modifying the physicochemical properties of the parent molecule and for building more complex structures.
Esterification can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com For indole-2-carboxylic acids, the protection of the carboxylic acid group as an ester, such as a methyl or ethyl ester, is a common strategy in multi-step syntheses. tandfonline.comnih.gov For example, ethyl-4,6-dichloro-1H-indole-2-carboxylate can be prepared from 3,5-dichloroaniline through a sequence involving Japp–Klingemann condensation followed by Fischer indole synthesis. nih.gov
Amidation of indole-2-carboxylic acids provides access to indole-2-carboxamides, a class of compounds with significant biological relevance. clockss.org The synthesis of these amides typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. youtube.comtandfonline.com A common activation method is the conversion of the carboxylic acid to its corresponding acyl chloride by treatment with thionyl chloride (SOCl₂). tandfonline.com The resulting acyl chloride is then reacted with the desired amine in the presence of a base like pyridine (B92270) to afford the N-substituted indole-2-carboxamide. tandfonline.com Another approach involves the use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid for subsequent reaction with an amine. tandfonline.com
| Activating Agent | Amine | Product | Reaction Conditions |
|---|---|---|---|
| SOCl₂ | Various amines | N-substituted indole-2-carboxamides | Reflux in benzene (B151609), followed by addition of amine and pyridine in chloroform. tandfonline.com |
| 1,1'-Carbonyldiimidazole (CDI) | Various amines | N-substituted indole-2-carboxamides | Stirred in anhydrous THF at room temperature. tandfonline.com |
Site-Specific Functionalization of the Indole Nucleus
Beyond derivatization of the carboxylic acid group, the indole nucleus itself is amenable to a variety of site-specific functionalization reactions. These methodologies allow for the introduction of diverse substituents at specific positions on the indole ring, further expanding the chemical space accessible from this compound.
The Friedel-Crafts acylation is a powerful method for introducing acyl groups onto aromatic rings, and for indoles, this reaction typically occurs with high regioselectivity at the electron-rich C3 position. nih.govresearchgate.net This reaction provides a direct means for carbon chain elaboration at this position, leading to the formation of 3-acylindoles, which are valuable intermediates in the synthesis of pharmaceuticals. nih.gov
The acylation can be carried out using various acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a Lewis acid catalyst. nih.govorganic-chemistry.org While traditional Lewis acids like aluminum chloride (AlCl₃) can be used, milder catalysts such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to be highly effective for the 3-acylation of indoles with acyl chlorides, even without the need for N-H protection. organic-chemistry.org Metal triflates, such as yttrium triflate (Y(OTf)₃), in combination with ionic liquids, have also emerged as an efficient and reusable catalytic system for the Friedel-Crafts acylation of indoles with acid anhydrides, often accelerated by microwave irradiation. nih.gov
| Catalyst | Acylating Agent | Key Advantages |
|---|---|---|
| Diethylaluminum chloride (Et₂AlCl) | Acyl chlorides | High yields, mild conditions, no N-H protection required. organic-chemistry.org |
| Yttrium triflate (Y(OTf)₃) in [BMI]BF₄ | Acid anhydrides | Fast reaction times (microwave), reusable catalyst, high regioselectivity. nih.gov |
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comorganic-chemistry.org This reaction utilizes the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group at the C3 position of the indole nucleus. ijpcbs.comchemistrysteps.com
The resulting 3-formylindole-2-carboxylic acid derivatives are highly useful intermediates that can undergo a variety of subsequent transformations. nih.govnih.gov For example, the aldehyde functionality can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (B1222165) or through the Meerwein-Ponndorf-Verley reaction with isopropanolic aluminum. nih.govnih.gov This hydroxymethyl group can then be further functionalized, for instance, by conversion to an azido (B1232118) group using diphenyl phosphorazidate (DPPA). nih.gov The Vilsmeier-Haack formylation is a key step in the synthesis of various substituted indole derivatives, providing a handle for further molecular elaboration. nih.govnih.govnih.gov
The nitrogen atom of the indole ring can be substituted through various methodologies, typically under basic conditions to deprotonate the N-H group, thereby increasing its nucleophilicity. tandfonline.com A common method for the N-alkylation or N-benzylation of indole-2-carboxylic acid esters involves the use of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF). tandfonline.com The resulting indolide anion readily reacts with electrophiles like benzyl (B1604629) halides or p-fluorobenzyl halides to yield the corresponding N-substituted indole derivatives. tandfonline.com
Following N-substitution, the ester group can be hydrolyzed under basic conditions to regenerate the carboxylic acid, providing N-substituted indole-2-carboxylic acids. tandfonline.com This two-step sequence of N-substitution followed by ester hydrolysis is a standard procedure for accessing a variety of N-functionalized indole-2-carboxylic acids, which can then be used in further synthetic transformations, such as amidation. tandfonline.com
| Step | Reagents | Intermediate/Product |
|---|---|---|
| N-Substitution | NaH, DMF, Alkyl/Benzyl Halide | N-substituted indole-2-carboxylate |
| Ester Hydrolysis | Base (e.g., NaOH) | N-substituted indole-2-carboxylic acid |
A novel and efficient method for the synthesis of N-aryl indoles involves the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides. organic-chemistry.org This reaction provides a direct route to N-aryl indoles, which are important structural motifs in many biologically active compounds. organic-chemistry.org The process is characterized by the removal of the carboxylic acid group at the C2 position and the concurrent formation of a new C-N bond between the indole nitrogen and an aryl group. organic-chemistry.org
The reaction is typically catalyzed by a copper(I) species, such as copper(I) oxide (Cu₂O), in the presence of a base and a suitable solvent. organic-chemistry.org Optimization studies have identified potassium phosphate (B84403) (K₃PO₄) as an effective base and N-methylpyrrolidone (NMP) as the optimal solvent for this transformation. organic-chemistry.org The reaction proceeds with good functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aryl halide. organic-chemistry.org This methodology offers a valuable alternative to traditional N-arylation methods, which often require harsh reaction conditions or pre-functionalized starting materials. organic-chemistry.org
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Cu₂O organic-chemistry.org |
| Base | K₃PO₄ organic-chemistry.org |
| Solvent | N-methylpyrrolidone (NMP) organic-chemistry.org |
| Temperature | 160°C organic-chemistry.org |
Stereoselective Synthesis and Chiral Resolution in this compound Chemistry
The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical and materials science. In the context of this compound and its derivatives, particularly the more stable and widely utilized indoline-2-carboxylic acid, achieving high levels of stereoselectivity is critical for biological applications. Enantiopure (S)-indoline-2-carboxylic acid, for instance, is a key intermediate for angiotensin-converting enzyme (ACE) inhibitors used in treating hypertension. rug.nlscispace.com Methodologies to obtain these single-enantiomer compounds include leveraging nature's chiral building blocks, resolving racemic mixtures, and employing asymmetric catalysis.
Chiral Pool Synthesis Approaches for Enantiomerically Pure Products
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach incorporates a pre-existing stereocenter into the target molecule, circumventing the need for a resolution step or an asymmetric catalyst.
L-phenylalanine, a common amino acid, serves as an effective chiral precursor for the synthesis of (S)-indoline-2-carboxylic acid. researchgate.net A notable synthetic route involves the nitration of L-phenylalanine to yield 2,4-dinitro-L-phenylalanine. This is followed by an intramolecular nitro amination, which facilitates a cyclization to form (S)-6-nitro-indoline-2-carboxylic acid with a very high enantiomeric excess (>99.5%). researchgate.net The final target, (S)-indoline-2-carboxylic acid, can then be obtained in high yield through a one-pot transformation of the nitro-indoline intermediate. researchgate.net This multi-step process demonstrates the utility of a chiral pool strategy to construct the core indoline (B122111) structure with a defined stereochemistry at the C-2 position. The entire synthesis consists of three main operational steps, achieving a total yield of 42% with excellent enantiopurity. researchgate.net
Enantioselective Hydrolysis and Enzymatic Resolution Techniques
Kinetic resolution is a widely used technique for separating racemic mixtures. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the separation of a faster-reacting enantiomer (as product) from the less reactive one (unreacted starting material). A significant advantage of enzymatic resolution is the high selectivity and mild reaction conditions afforded by biocatalysts.
For the production of enantiopure indoline-2-carboxylic acid derivatives, the enzymatic hydrolysis of a racemic ester is a common and effective strategy. scispace.comgoogle.com In this process, a racemic mixture of indoline-2-carboxylic acid methyl ester is subjected to a hydrolytic enzyme, such as a lipase. google.comacs.org The enzyme selectively catalyzes the hydrolysis of one enantiomer over the other.
For example, various lipases and proteases can selectively hydrolyze the (R)-form of indoline-2-carboxylic acid methyl ester. google.com This leaves the desired (S)-indoline-2-carboxylic acid methyl ester unhydrolyzed and therefore enriched with high optical purity (≥99% enantiomeric excess, e.e.). google.com The resulting product, (R)-indoline-2-carboxylic acid, can be easily separated from the unreacted (S)-ester. This method is economically advantageous as it can utilize inexpensive, commercially available enzymes. google.com
Below is a table summarizing the performance of various enzymes in this resolution process.
| Enzyme | Substrate Concentration (w/w) | Temperature (°C) | Time (hours) | Result |
| Savinase | 10-50% | 25-50 | 3-85 | (S)-ester with ≥99% e.e. |
| Alcalase | 10-50% | 25-50 | 3-85 | (S)-ester with ≥99% e.e. |
| Novozym 243 | 10-50% | 25-50 | 3-85 | (S)-ester with ≥99% e.e. |
| Everlase | 10-50% | 25-50 | 3-85 | (S)-ester with ≥99% e.e. |
| Esperase | 10-50% | 25-50 | 3-85 | (S)-ester with ≥99% e.e. |
| Protease 7 | 10-50% | 25-50 | 3-85 | (S)-ester with ≥99% e.e. |
| Acylase | 10-50% | 25-50 | 3-85 | (S)-ester with ≥99% e.e. |
| Data sourced from patent information describing the enzymatic optical resolution of racemic indoline-2-carboxylic acid methyl ester. google.com |
Asymmetric Hydrogenation of Indole Scaffolds in Related Transformations
Asymmetric hydrogenation is one of the most efficient and atom-economical methods for producing chiral compounds. chinesechemsoc.org This process involves the addition of hydrogen across a double bond of a prochiral substrate using a chiral transition metal catalyst, leading to the formation of an enantiomerically enriched product. While the direct hydrogenation of 1H-indole-2-carboxylic acid is challenging, the asymmetric hydrogenation of N-protected indole-2-carboxylates to the corresponding chiral indolines is a well-established and powerful technique. rug.nlscispace.com
The reaction typically proceeds via the hydrogenation of the C2=C3 double bond of the indole ring. The mechanism involves the formation of a transient 3H-indole intermediate which is then further reduced to the indoline. organic-chemistry.org Transition metal complexes, particularly those of rhodium and iridium, with chiral phosphine (B1218219) ligands have proven highly effective. rug.nlscispace.comchinesechemsoc.org
For instance, rhodium catalysts paired with BINOL-derived phosphoramidite (B1245037) ligands like PipPhos can hydrogenate N-protected indole-2-carboxylates with full conversion and high enantioselectivity (up to 74% e.e.). rug.nl The presence of a base, such as cesium carbonate (Cs2CO3), is often crucial for achieving both high catalytic activity and enantioselectivity. rug.nlscispace.com Similarly, iridium-based catalysts with bisphosphine-thiourea ligands (like ZhaoPhos) have been successfully employed for the asymmetric hydrogenation of a wide range of substituted unprotected indoles, yielding chiral indolines in excellent yields and stereoselectivities (up to 99% yield and 99% e.e.). chinesechemsoc.orgchinesechemsoc.org
The table below highlights results from various catalytic systems.
| Catalyst System | Substrate | Yield (%) | e.e. (%) |
| [Rh(COD)Cl]2 / (S)-PipPhos | N-Boc-indole-2-carboxylic acid methyl ester | >99 | 74 |
| [Ir(COD)Cl]2 / (S,R)-ZhaoPhos | 2-Aryl substituted unprotected indoles | 75-99 | 86-99 |
| Rh / Ph-TRAP | N-acetyl and N-Boc-protected indoles | up to 95 | up to 78 |
| Data compiled from studies on asymmetric hydrogenation of indole derivatives. rug.nlscispace.comchinesechemsoc.org |
Principles of Green Chemistry and Sustainable Practices in the Synthesis of Indole-2-carboxylic Acid
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of indole-2-carboxylic acid, a valuable chemical intermediate, has been a focus for the application of these principles to improve sustainability. tandfonline.comresearchgate.net
Traditional methods for synthesizing indole-2-carboxylic acid often involve the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt. tandfonline.comgoogle.com These methods can employ stoichiometric reducing agents like ferrous sulfate or hydrazine hydrate with catalysts like Raney-Ni, which can lead to significant waste (e.g., large amounts of iron mud) and safety concerns. tandfonline.comgoogle.com
In response, more environmentally benign approaches have been developed. One sustainable method involves a catalytic hydrogen reduction process using a palladium-loaded Al-MCM-41 mesoporous catalyst. tandfonline.com This heterogeneous catalyst is immobilized, allowing for easy recovery and reuse, which aligns with green chemistry principles. The process is environmentally friendly, features a simple work-up, and produces the final product in high purity. tandfonline.com
Other green approaches focus on improving reaction efficiency and reducing waste through alternative energy sources and reaction media. Microwave-assisted synthesis has been shown to accelerate the formation of indole-2-carboxylic acid esters. researchgate.net When combined with ionic liquids, which act as both solvent and catalyst, this method offers several advantages, including high yields, significantly shorter reaction times, and milder reaction conditions. researchgate.netresearchgate.net The use of water as a solvent and the development of multicomponent reactions, which combine several steps into a single operation, further contribute to making indole synthesis more sustainable. researchgate.netresearchgate.net
Key sustainable strategies include:
Use of reusable catalysts: Heterogeneous catalysts like Pd-loaded Al-MCM-41 can be easily separated from the reaction mixture and reused, reducing catalyst waste and cost. tandfonline.com
Alternative energy sources: Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Green solvents: Using ionic liquids or water instead of volatile organic solvents minimizes environmental impact. researchgate.netresearchgate.net
These advancements demonstrate a clear trend towards more sustainable and efficient manufacturing of indole-2-carboxylic acid and its derivatives, minimizing the environmental footprint of these important chemical building blocks.
Chemical Reactivity and Transformation Pathways of 3h Indole 2 Carboxylic Acid
Reactivity Profile of the Carboxylic Acid Moiety
The carboxylic acid group is a key site for transformations, allowing for the formation of esters, amides, and undergoing decarboxylation to yield 2-unsubstituted indoles.
The conversion of the carboxylic acid group of indole-2-carboxylic acid into an ester is a fundamental transformation, often employed to protect the acid functionality or to modulate the compound's physicochemical properties. The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to achieve high yields of the ester, it is typically conducted using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com For instance, ethyl indole-2-carboxylate (B1230498) can be readily prepared from indole-2-carboxylic acid. orgsyn.org In more complex syntheses, esterification is a crucial step; for example, the carboxylic acid intermediate in the synthesis of certain CysLT1 antagonists was esterified to proceed with further modifications. nih.gov
| Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid, Ethanol (B145695) | Acid catalyst (e.g., H₂SO₄), Heat | Ethyl indole-2-carboxylate | masterorganicchemistry.comorgsyn.org |
| 4,6-dichloro-3-formyl-1H-indole-2-carboxylic acid, Various alcohols | Esterification conditions | Corresponding 4,6-dichloro-3-formyl-1H-indole-2-carboxylate esters | nih.gov |
The formation of an amide bond by coupling indole-2-carboxylic acid with various primary or secondary amines is a widely utilized reaction in medicinal chemistry to synthesize compounds with potential biological activity. whiterose.ac.uk This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. nih.govyoutube.com The choice of reagent can influence reaction efficiency, particularly with less reactive or electron-deficient amines. nih.gov Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in combination with additives like hydroxybenzotriazole (B1436442) (HOBt), or phosphonium (B103445) reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.govrsc.org These methods facilitate the synthesis of a broad spectrum of indole-2-carboxamides. nih.govrsc.orgacs.orgmdpi.comnih.gov
| Coupling Reagent(s) | Base (if applicable) | Typical Amine Nucleophile | Reference |
|---|---|---|---|
| BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | DIPEA (N,N-Diisopropylethylamine) | Various primary and secondary amines | nih.govmdpi.com |
| EDC·HCl, HOBt (Hydroxybenzotriazole) | DIPEA | Rimantadine hydrochloride | rsc.org |
| DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine) | Not specified | Commercially available amines | nih.gov |
| Peptide coupling procedure | Not specified | ethyl-2-(2-aminothiazol-4-yl)acetate | acs.org |
Decarboxylation of indole-2-carboxylic acids is a critical reaction for the synthesis of indoles that are unsubstituted at the 2-position. This can be achieved through thermal or catalytic methods. Simple heating of indole-2-carboxylic acid above its melting point can induce the loss of carbon dioxide to yield indole (B1671886). researchgate.net However, this method often requires high temperatures and can lead to decomposition, especially with sensitive substrates.
More efficient and milder procedures involve the use of catalysts. Copper-based catalysts have proven particularly effective. For example, heating indole-2-carboxylic acid in a solvent like quinoline (B57606) with copper powder or copper(I) salts facilitates decarboxylation under more controlled conditions. nih.govacs.org Silver catalysts, such as silver carbonate, have also been employed, sometimes in the presence of an acid, to promote the reaction at lower temperatures. google.com The mechanism of acidic decarboxylation has been studied, revealing the role of a protonated carbonic acid intermediate in concentrated acid solutions. nih.gov These catalytic methods offer improved yields and broader substrate scope compared to purely thermal approaches. acs.org
| Method | Conditions/Catalyst | Solvent | Typical Product | Reference |
|---|---|---|---|---|
| Thermal | Heating above melting point | None | Indole | researchgate.net |
| Catalytic | Copper(I) Chloride (CuCl) | Quinoline | 3-formyl-4,6-dichloro-1H-indole | nih.gov |
| Catalytic | Silver carbonate, Acetic acid | Dimethyl sulfoxide (B87167) (DMSO) | 3-methylindole | google.com |
| Thermal | Heating at 95-100 °C | N,N-dimethylformamide (DMF) | 3-methylindole | google.com |
Chemical Transformations of the Indole Ring System
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the C3 position. It can also undergo reduction and other transformations to create a variety of related scaffolds.
The indole ring exhibits high reactivity towards electrophiles, with substitution occurring preferentially at the C3 position. ic.ac.uk This regioselectivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed upon attack at C3 more effectively than at any other position. wikipedia.orgmasterorganicchemistry.com The presence of the carboxylate group at C2 does not typically alter this inherent reactivity. orgsyn.org
A classic example is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to introduce a formyl group (-CHO) at the C3 position of the indole ring. nih.gov This reaction is a reliable method for producing 3-formylindole-2-carboxylic acid derivatives. nih.gov Other electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, bromination, and the Mannich reaction, also show a strong preference for the C3 position on the indole scaffold. nih.gov
| Reaction Type | Reagents | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | 3-Formylindole-2-carboxylate | nih.gov |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | C3 | 3-Acylindole-2-carboxylate | nih.govclockss.org |
The indole ring itself can be chemically modified through various functional group interconversions. One of the most significant transformations is the reduction of the pyrrole (B145914) ring to form an indoline (B122111) (2,3-dihydroindole) scaffold. Catalytic hydrogenation is a common method for this conversion. For instance, N-protected indole-2-carboxylates can be hydrogenated over a palladium catalyst to yield the corresponding indoline derivatives. clockss.orgresearchgate.net This reduction changes the geometry and electronic properties of the heterocyclic system significantly.
Furthermore, the indole ring can be functionalized through oxidation reactions. A modified Baeyer-Villiger oxidation, following a Vilsmeier-Haack reaction, can be used to introduce a hydroxyl group at the C3 position, converting indole-2-carboxylates into 3-hydroxyindole-2-carboxylates. researchgate.net These transformations highlight the versatility of the indole scaffold in synthesizing structurally diverse molecules.
| Transformation | Reagents/Conditions | Starting Material | Product | Reference |
|---|---|---|---|---|
| Reduction to Indoline | H₂, 10% Pd/C | N-Boc-3-substituted-indole-2-carboxylate | N-Boc-3-substituted-indoline-2-carboxylate | clockss.org |
| Hydroxylation at C3 | Vilsmeier-Haack reaction followed by Baeyer-Villiger oxidation | Indole-2-carboxylate | 3-Hydroxyindole-2-carboxylate | researchgate.net |
Redox Chemistry: Reduction of Indole-2-carboxylic Acid to Indoline-2-carboxylic Acid
The reduction of the indole ring system to its dihydro-analogue, indoline, represents a significant transformation in the chemistry of 3H-Indole-2-carboxylic acid. This conversion from a planar, aromatic pyrrole ring to a non-aromatic, saturated pyrrolidine (B122466) ring alters the molecule's stereochemistry and electronic properties, providing a key building block for various bioactive compounds. researchgate.netclockss.org Indoline-2-carboxylic acid is a crucial intermediate in the synthesis of pharmaceuticals, including certain antihypertensive agents. researchgate.net A variety of methods have been developed to achieve this reduction, ranging from catalytic hydrogenation to the use of chemical and dissolving metal reductants.
The selective hydrogenation of the pyrrole ring in the presence of the benzene (B151609) ring can be challenging due to the high resonance stabilization of the indole nucleus. nih.gov Direct catalytic hydrogenation of unprotected indole-2-carboxylates can sometimes lead to the reduction of the benzene ring instead. clockss.org To overcome this, the indole nitrogen is often protected with an acyl group, such as acetyl or tert-butoxycarbonyl (Boc), which depletes the electron density of the pyrrole ring and directs the regioselective hydrogenation to the desired 2,3-double bond. clockss.org For instance, N-Boc protected indole-2-carboxylates undergo catalytic hydrogenation with 10% Palladium on carbon (Pd/C) to afford the corresponding indoline derivatives. clockss.org An environmentally benign approach for unprotected indoles utilizes a Platinum on carbon (Pt/C) catalyst activated by p-toluenesulfonic acid in water. nih.gov
Chemical reduction methods offer an alternative to catalytic hydrogenation. One established process involves the use of metallic tin and dry hydrogen chloride gas in ethanol, typically performed in a high-pressure sealed bomb. google.comgoogle.com This reaction proceeds through the formation of an indoline-2-carboxylic acid ester tin complex, which is then isolated and treated with anhydrous ammonia (B1221849) to yield the free ester. google.comgoogle.com A modified procedure uses stannous chloride and dry hydrogen chloride gas in a lower alkanol solvent at atmospheric pressure, avoiding the need for a sealed bomb. google.com Another effective method is the Birch reduction, which employs dissolving metals in liquid ammonia. The reaction of indole-2-carboxylic acid with lithium, sodium, or potassium in liquid ammonia, often with a weak proton donor like aniline (B41778), provides an efficient and selective route to indoline-2-carboxylic acid. google.com
| Method | Reagents and Conditions | Substrate | Product | Notes |
|---|---|---|---|---|
| Catalytic Hydrogenation (N-Protected) | H₂, 10% Pd/C, 60 psi, EtOH | N-Boc-indole-2-carboxylate | N-Boc-indoline-2-carboxylate | N-protection directs regioselectivity to the pyrrole ring. clockss.org |
| Catalytic Hydrogenation (Unprotected) | H₂, Pt/C, p-toluenesulfonic acid, water | Indole | Indoline | A green chemistry approach for unprotected indoles. nih.gov |
| Chemical Reduction (Corey et al.) | Sn metal, dry HCl gas, EtOH, high-pressure bomb | Indole-2-carboxylic acid ethyl ester | Indoline-2-carboxylic acid ethyl ester (via tin complex) | Requires specialized high-pressure equipment. google.comgoogle.com |
| Chemical Reduction (Modified) | Anhydrous SnCl₂, dry HCl gas, lower alkanol, atmospheric pressure | Indole-2-carboxylic acid | Ethyl indoline-2-carboxylate tin chloride hydrochloride salt | Avoids the use of a high-pressure bomb. google.com |
| Dissolving Metal Reduction | Li, Na, or K in liquid ammonia; weak proton donor (e.g., aniline) | Indole-2-carboxylic acid | Indoline-2-carboxylic acid | An efficient and selective reduction method. google.com |
Preparation and Synthetic Utility of Diazo-Functionalized Indole-2-carboxylic Acid Derivatives (e.g., Ethyl 3-Diazoindole-2-carboxylate as a Versatile Intermediate)
The functionalization of the C3-position of the indole ring introduces significant structural diversity and provides access to a wide range of complex heterocyclic systems. Among the various C3-substituted derivatives, diazo-functionalized indole-2-carboxylic acids are particularly valuable synthetic intermediates. ontosight.ai Ethyl 3-diazoindole-2-carboxylate is a prominent example of this class of compounds. ontosight.ai
The synthesis of ethyl 3-diazoindole-2-carboxylate is typically achieved through the diazotization of a suitable precursor, such as an amine-functionalized indole-2-carboxylic acid derivative. The resulting compound features an indole ring system with a diazo group at the 3-position and an ethyl ester at the 2-position. ontosight.ai
The synthetic utility of ethyl 3-diazoindole-2-carboxylate stems from the high reactivity of the diazo group. ontosight.ai This functional group is a versatile handle for a variety of chemical transformations, making the molecule a key building block in organic synthesis. It is particularly noted for its participation in cycloaddition reactions, which are powerful methods for constructing complex cyclic and heterocyclic frameworks. ontosight.ai The ability to engage in such reactions allows for the elaboration of the indole core into more complex structures found in pharmaceuticals, agrochemicals, and materials for biological research. ontosight.ai
Mechanistic Investigations in 3h Indole 2 Carboxylic Acid Transformations
Palladium-Catalyzed C-H Activation Mechanisms
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to indole (B1671886) derivatives has been a subject of intense investigation. The C-H activation of 3H-indole-2-carboxylic acid at the C3 position is a particularly valuable transformation.
Role of the 2-Carboxylic Acid Moiety as a Directing Group for C3-H Palladation
The carboxylic acid group at the C2 position of the indole ring plays a pivotal role in directing the palladium catalyst to the C3 position. mdpi.com Mechanistic studies, including deuterium (B1214612) incorporation experiments, have shown that the 2-carboxylic acid moiety acts as an effective directing group for C3-H palladation. mdpi.com For instance, when indole-5-carboxylic acid was treated with a palladium catalyst in deuterated water (D₂O), significant deuterium incorporation was observed at the C3 position. mdpi.com This observation highlights the directing effect of the carboxyl group, which facilitates the formation of a palladacycle intermediate, bringing the palladium center in close proximity to the C3-H bond. mdpi.comacs.org In contrast, an indole with a 2-carboxylic acid ethyl ester showed no reaction, further emphasizing the importance of the free carboxylic acid. mdpi.com
This directed palladation at the C2-position forms a palladacycle intermediate which is crucial for subsequent transformations. acs.org The coordination of the carboxyl oxygen to the palladium(II) center is the initial step, leading to the formation of this key intermediate. acs.org
Examination of Oxidative Addition Pathways in Catalytic Cycles
The catalytic cycle of palladium-catalyzed reactions often involves an oxidative addition step. In the context of C3-H activation and subsequent functionalization of indole-2-carboxylic acids, the nature of the coupling partner influences the oxidative addition pathway.
For example, in the palladium-catalyzed reaction of indole-carboxylic acids with benzyl (B1604629) alcohols, mechanistic studies suggest that an (η³-benzyl)palladium(II) complex is formed via the oxidative addition of the benzyl alcohol to a Pd(0) species. mdpi.com This active palladium(II) complex then proceeds to activate the C3–H bond of the indole. mdpi.com The use of benzyl acetate (B1210297) instead of benzyl alcohol also led to deuterium incorporation at the C3 position in D₂O, supporting the formation of the (η³-benzyl)palladium intermediate through oxidative addition of the benzylic ester to a Pd(0) species. mdpi.com
In other scenarios, such as the arylation of indoles with aryl iodides, the oxidative addition of the aryl iodide to a cyclometalated Pd(II) intermediate is a key step, forming a diaryl Pd(IV) species. nih.gov This is then followed by reductive elimination to yield the C4-arylated product and regenerate the active Pd(II) catalyst. nih.gov
Elucidation of C3-H Bond Activation and Benzylation Processes
The activation of the C3-H bond of indole-carboxylic acids by an (η³-benzyl)palladium(II) complex leads to the formation of a C3-palladated indole intermediate. mdpi.com Interestingly, this intermediate does not directly undergo reductive elimination to form the 3-benzylated product. mdpi.com Instead, it reacts with another molecule of benzyl alcohol to yield the C3-benzylated species. mdpi.com This domino process involves both the C–H activation/benzylation at the C3-position and a subsequent benzylic C–H functionalization. mdpi.com
Water has been identified as playing a crucial role in this catalytic system, not only for the sp³ C–O bond activation of the benzyl alcohol but also for stabilizing the resulting hydroxide (B78521) ion through hydration, which facilitates the generation of the active Pd(II) cation species. mdpi.com
Copper-Catalyzed Cyclization and Coupling Reaction Mechanisms
Copper catalysis offers a complementary and often more cost-effective alternative to palladium for certain transformations. In the synthesis of indole-2-carboxylic acid derivatives, copper-catalyzed intramolecular C-N coupling reactions are particularly noteworthy.
A proposed mechanism for the formation of indole-2-carboxylic acid esters and amides involves the initial ring-opening of a precursor molecule. clockss.org This is followed by coordination with a Cu(I) species in the presence of a base. clockss.org The subsequent oxidative addition of this intermediate forms a transient Cu(III) species, which then undergoes reductive elimination to furnish the cyclized product and regenerate the copper catalyst. clockss.org A similar mechanism is proposed for the formation of indole-2-carboxylic acid anhydrides. clockss.org These ligand-free, one-pot intramolecular cyclizations provide an efficient route to various indole-2-carboxylic acid derivatives. clockss.org
In a different copper-catalyzed transformation, the oxidative dearomatization and spirocyclization of indole-2-carboxamides likely proceeds through the formation of a highly reactive 3H-indol-3-one intermediate. acs.org This is followed by an aromatic electrophilic substitution with the N-aryl ring of the amide moiety. acs.org Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization of carboxylic acids to lactones suggests that electron transfer from a transient benzylic radical intermediate reduces Cu(II) to Cu(I), which is then re-oxidized in the catalytic cycle. rsc.org
Mechanistic Pathways of Catalytic Addition of Indole-2-carboxylic Acid to Alkynes
The addition of carboxylic acids to alkynes is an atom-economical method for synthesizing valuable olefinic compounds. Both palladium and gold catalysts have been employed for the addition of indole-2-carboxylic acid to alkynes.
A palladium-catalyzed intramolecular 1,2-addition of the carboxylic acid group of an N-tethered alkyne-indole-2-carboxylic acid has been developed. rsc.org This reaction proceeds via a 6-exo-dig cyclization to produce oxazinoindolones. rsc.org The proposed active catalyst is a Pd(0) complex in combination with the acidic substrate itself. rsc.org
Gold catalysts have also been shown to be effective for the addition of indole-2-carboxylic acid to alkynes. mdpi.com For instance, the reaction with hex-1-yne catalyzed by a [AuCl(PPh₃)]/AgPF₆ system leads to an enol ester resulting from the addition of both the carboxylic acid and the indole N-H group to two alkyne molecules. mdpi.com
The general mechanism for the ruthenium-catalyzed addition of carboxylic acids to terminal alkynes can proceed through either a Markovnikov or an anti-Markovnikov pathway. The regioselectivity is influenced by the nature of the ligands on the ruthenium center. rptu.de Electron-rich ligands tend to favor the anti-Markovnikov product by stabilizing a vinylidene intermediate. rptu.de
Computational and Experimental Approaches for Reaction Mechanism Elucidation
A combination of computational and experimental techniques is often employed to gain a deep understanding of reaction mechanisms. Density Functional Theory (DFT) calculations are a powerful tool for elucidating the energetic profiles of catalytic cycles and the structures of transient intermediates.
For example, DFT calculations have been used to investigate the mechanism of palladium(II)-catalyzed addition reactions and to propose plausible catalytic cycles. diva-portal.org In the study of KOt-Bu-promoted synthesis of oxopyrazino[1,2-a]indoles from indole-2-carboxylic acid derivatives, DFT calculations helped to clarify the formation of unexpected products through a series of intermolecular O-to-N-propargyl transfer reactions followed by a 7-exo-dig cyclization. researchgate.net
Experimental techniques such as mass spectrometry, including desorption electrospray ionization (DESI) and online electrospray ionization, are invaluable for detecting and characterizing reaction intermediates. rsc.org These methods were instrumental in unraveling the mechanism of a copper-catalyzed C–H oxidative cyclization of carboxylic acids. rsc.org Furthermore, ¹H NMR spectroscopy can be used to monitor reactions in real-time, such as the C3–H activation of indole-5-carboxylic acid, by observing deuterium incorporation. mdpi.com
Computational studies on indole-2-carboxylic acid itself, using DFT, have been conducted to analyze its structural, electronic, and antioxidant properties. ajol.inforesearchgate.net These studies provide fundamental information that can be relevant to understanding its reactivity in various chemical transformations. ajol.inforesearchgate.net
Structure Activity Relationship Sar Studies of 3h Indole 2 Carboxylic Acid Derivatives
SAR in Anti-inflammatory Agents: Cytosolic Phospholipase A2α (cPLA2α) Inhibitors
Derivatives of 3H-indole-2-carboxylic acid have been extensively investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid.
Influence of N- and C3-Substituents on Inhibitory Potency
Systematic modifications of the indole (B1671886) core have revealed critical insights into the structural requirements for potent cPLA2α inhibition. At the N1-position, the introduction of long alkyl chains, specifically those with eight or more carbon atoms, has been shown to result in a decrease or complete loss of inhibitory activity. nih.gov However, this loss of potency can be reversed and significantly enhanced by the introduction of a terminal carboxylic acid moiety on the N1-alkyl substituent. nih.gov
The nature of the substituent at the C3-position is also a crucial determinant of inhibitory potency. Optimal activity is generally observed when a long acyl chain is present at this position. nih.gov Specifically, an acyl residue with a chain length of twelve or more carbons has been identified as being optimal for enzyme inhibition. nih.gov For instance, 1-methyl-3-octadecanoylindole-2-carboxylic acid was found to be an active inhibitor of cPLA2α with an IC50 of 8 μM. nih.gov
One of the most potent compounds identified in a series of 3-acylindole-2-carboxylic acid derivatives is 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, which exhibited an IC50 of 0.5 microM. nih.gov This highlights the synergistic effect of optimal substitutions at both the N1 and C3 positions.
Table 1: SAR of N- and C3-Substituted this compound Derivatives as cPLA2α Inhibitors
| Compound | N1-Substituent | C3-Substituent | IC50 (µM) |
|---|---|---|---|
| 1-methyl-3-octadecanoylindole-2-carboxylic acid | Methyl | Octadecanoyl | 8 nih.gov |
SAR in Antiviral Compounds: HIV-1 Integrase Strand Transfer Inhibitors
The this compound scaffold has also been successfully exploited to develop potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. These inhibitors specifically target the strand transfer step of the integration process.
Impact of Structural Modifications at C2, C3, and C6 Positions of the Indole Core
Structural optimizations at the C2, C3, and C6 positions of the indole core have been shown to significantly enhance the inhibitory activity of these compounds against HIV-1 integrase. mdpi.com The introduction of a long branch at the C3 position can improve the interaction with a hydrophobic cavity near the active site of the integrase enzyme. mdpi.com For example, the introduction of a p-trifluorophenyl or an o-fluorophenyl group at the C3 position can significantly improve the inhibitory activity.
Furthermore, the addition of a halogenated phenyl group at the C6 position has been found to be beneficial for activity. mdpi.com This modification is thought to facilitate a π-π stacking interaction with the viral DNA. A compound incorporating these optimized features, derivative 20a , demonstrated a marked increase in integrase inhibitory effect, with an IC50 value of 0.13 μM. mdpi.com
Table 2: SAR of C3- and C6-Substituted this compound Derivatives as HIV-1 Integrase Inhibitors
| Compound | C3-Substituent | C6-Substituent | IC50 (µM) |
|---|---|---|---|
| 17a | - | Halogenated benzene (B151609) ring | 3.11 rsc.org |
| 20a | Long branch | - | 0.13 mdpi.com |
Role of the C2 Carboxyl Group in Metal Ion Chelation
The carboxylic acid group at the C2 position of the indole ring plays a pivotal role in the mechanism of action of these HIV-1 integrase inhibitors. This carboxyl group, in conjunction with the indole core, forms a chelating triad (B1167595) with the two magnesium ions (Mg2+) present in the active site of the integrase enzyme. mdpi.com This chelation is a critical interaction that contributes to the potent inhibition of the strand transfer reaction. Modifications of the C2 carboxyl group are generally detrimental to the inhibitory activity, highlighting its essential role in the pharmacophore.
SAR in Receptor Ligands and Modulators
Beyond enzyme inhibition, the indole-2-carboxylic acid framework has been utilized to design ligands for various receptors.
A series of indole-2-carboxylates have been identified as ligands for the strychnine-insensitive glycine (B1666218) receptor, which is associated with the NMDA receptor complex. nih.gov Within this series, the most potent compounds were found to be C-3 acetamides, with N-propyl-2-carboxy-6-chloro-3-indoleacetamide displaying the highest receptor affinity. nih.gov
In the realm of G protein-coupled receptors (GPCRs), 3-substituted 1H-indole-2-carboxylic acid derivatives have been discovered as novel and highly potent selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor. nih.gov For potent CysLT1 antagonist activity, the presence of an (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl moiety and an α,β-unsaturated amide at the C3 position of the indole-2-carboxylic acid core were found to be essential. nih.gov
Furthermore, indole-2-carboxamides have been investigated as allosteric modulators of the cannabinoid CB1 receptor. nih.gov Structure-activity relationship studies revealed that the carboxamide functionality is a key requirement for a stimulatory effect on the receptor. nih.gov
While not strictly 3H-indole-2-carboxylic acids, bis-indole derivatives have been identified as dual ligands for the nuclear receptors NR4A1 and NR4A2, acting as inverse agonists. mdpi.com
Cysteinyl Leukotriene Type 1 (CysLT1) Receptor Antagonists
Cysteinyl leukotrienes (CysLTs) are inflammatory mediators implicated in conditions like asthma and allergic rhinitis. nih.gov The development of antagonists for the CysLT1 receptor is a key therapeutic strategy. Research has identified a novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives as highly potent and selective CysLT1 antagonists. nih.govnih.gov
SAR studies have pinpointed three essential pharmacophoric elements required for potent CysLT1 antagonist activity in this class of compounds. nih.gov These core features are the indole ring, a carboxylic acid function at the C-2 position, and a specific bulky substituent, the (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group. nih.govresearchgate.net The necessity of this phenyl group was demonstrated when its replacement with other ester groups led to a complete loss of antagonist activity against both CysLT1 and CysLT2 receptors. nih.gov Similarly, the removal of the carboxylic acid group from the indole scaffold also eliminated the desired activity. nih.gov
Table 1: Essential Pharmacophores for CysLT1 Antagonist Activity
| Pharmacophore | Necessity for Activity | Research Finding |
| Indole Ring | Essential | Serves as the core scaffold of the antagonist series. nih.gov |
| C-2 Carboxylic Acid | Essential | Removal of this group results in a loss of antagonist activity. nih.gov |
| (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl Group | Essential | Replacement with other groups eliminates antagonist activity. nih.gov |
Further optimization of this scaffold focused on modifications at the C-3 position of the indole ring and the impact of halogen substituents on the ring itself. It was discovered that introducing α, β-unsaturated amide moieties at the C-3 position was a crucial factor for high potency. nih.gov For instance, compound 17b , featuring this modification, showed significantly better antagonist activity against CysLT1 compared to the initial hit compound. When the α, β-unsaturated double bond in the C-3 substituent of 17b was reduced, the resulting compounds (19b and 21b ) were approximately 4- and 6-fold less potent, respectively, highlighting the importance of this specific bond. nih.gov
Additionally, SAR exploration revealed that removing chlorine atoms from the indole ring was favorable for improving potency. nih.gov This, combined with the replacement of an ester bond with an amide function in the C-3 side chain, led to the development of compound 17b , which demonstrated significantly enhanced antagonist activity against CysLT1 while maintaining low activity at the CysLT2 receptor. nih.gov The continued exploration of these C-3 substitutions ultimately led to the identification of compound 17k (3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid), a highly potent and selective CysLT1 antagonist with an IC50 value of 0.0059 µM. nih.govnih.gov
Table 2: Impact of C3 Substitutions on CysLT1 Antagonist Potency
| Compound | C3 Modification | Relative Potency (CysLT1) |
| 17b | Contains α, β-unsaturated double bond | High |
| 19b | Saturated bond (reduction of 17b ) | ~4-fold less potent than 17b |
| 21b | Saturated bond (reduction of 17b ) | ~6-fold less potent than 17b |
Strychnine-Insensitive Glycine Receptor Ligands and Antagonists
Derivatives of indole-2-carboxylic acid have also been investigated as ligands for the strychnine-insensitive glycine receptor, which is associated with the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov These compounds have shown the ability to inhibit binding at this site, with several derivatives demonstrating submicromolar affinity. nih.gov
Within a series of indole-2-carboxylates, SAR studies identified several key pharmacophores for potent ligand binding. nih.gov The most significant finding was the impact of the substituent at the C-3 position. In general, the most potent compounds in the series were the C-3 acetamides. nih.gov Specifically, N-propyl-2-carboxy-6-chloro-3-indoleacetamide was identified as having the highest affinity for the receptor. nih.gov The lead compound from this series, 2-carboxy-6-chloro-3-indoleacetic acid, was found to function as an antagonist at this receptor site. nih.gov This indicates that both the indole-2-carboxylate (B1230498) core and the nature of the C-3 side chain, particularly the acetamide (B32628) group, are critical determinants for high-affinity binding and antagonist activity at the strychnine-insensitive glycine receptor. nih.gov
Cannabinoid Receptor 1 (CB1) Allosteric Modulators
The this compound framework, particularly as indole-2-carboxamides, has been a foundational scaffold for the development of allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.govnih.gov These modulators bind to a site distinct from the primary (orthosteric) site, offering a way to fine-tune receptor activity rather than simply blocking or activating it. mdpi.com
SAR studies on indole-2-carboxamide allosteric modulators have shown that substituents at the C-3 position of the indole ring have a substantial influence on their activity. nih.govresearchgate.net The length of the alkyl chain at this position significantly impacts allosteric affinity and cooperativity. researchgate.net For example, replacing the C-3 ethyl group of the prototypical modulator ORG27569 with a longer n-pentyl group resulted in an enhancement of the allosteric effects. researchgate.net However, a preference for lower linear alkyl groups has also been noted. nih.gov This suggests that the size and nature of the C-3 substituent are critical for optimizing interaction with the allosteric binding site.
To further probe the interaction between these modulators and the CB1 receptor, researchers have designed and synthesized derivatives that incorporate photoactivatable functionalities. nih.gov Based on the indole-2-carboxamide scaffold, novel modulators were created possessing groups such as benzophenone (B1666685), phenyl azide, and aliphatic azide. nih.gov These photoactivatable groups can form a covalent bond with the receptor upon exposure to light, allowing for precise mapping of the binding site. The introduction of these functionalities was found to be feasible, with the resulting compounds retaining their ability to interact with the CB1 allosteric site in a manner similar to their parent compounds, without significant alteration of their properties. nih.gov
Table 3: Effect of C3 Substituents on CB1 Allosteric Modulation
| Parent Compound | C3 Substituent | Effect of Modification |
| ORG27569 | Ethyl | Prototypical allosteric modulator. researchgate.net |
| ICAM-b | n-Pentyl | Enhanced allosteric effects compared to the ethyl group. researchgate.net |
| Various Analogs | Lower linear alkyl | Generally preferred for allostery. nih.gov |
Structure-Activity Relationship (SAR) in Immunomodulatory Agents: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Dual Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) have been identified as significant targets for cancer immunotherapy due to their role in tryptophan metabolism, which is implicated in immunosuppression within the tumor microenvironment. nih.govnih.gov Both enzymes are involved in the initial and rate-limiting step of tryptophan degradation along the kynurenine (B1673888) pathway. nih.gov Consequently, the development of dual inhibitors targeting both IDO1 and TDO is a key strategy in cancer therapy. Research into indole-2-carboxylic acid derivatives has revealed important structure-activity relationships for designing potent dual inhibitors of these enzymes. nih.gov
Correlation Between Indole Scaffold and Substituent Variations with Inhibitory Activities
Studies on a series of synthesized indole-2-carboxylic acid derivatives have elucidated the relationship between substitutions on the indole core and the resulting inhibitory effects on IDO1 and TDO. nih.gov A significant finding is that derivatives featuring a 6-acetamido group on the indole-2-carboxylic acid core are potent dual inhibitors, demonstrating IC50 values in the low micromolar range. nih.gov
Initial investigations involved the synthesis of various 6-substituted derivatives. ekb.eg One such compound, containing an acetamide at the 6-position of the indole-2-carboxylic core, exhibited an IDO1 IC50 value of 8.40 µM and a TDO IC50 value of 8.48 µM. ekb.eg Further optimization led to the identification of even more potent inhibitors. For example, compound 9o-1 emerged as a highly effective dual inhibitor with an IC50 of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov
Additionally, the oxidation of a related compound, 9p , resulted in the formation of a para-benzoquinone derivative, 9p-O . This derivative showed a marked increase in potency, with strong inhibition against both enzymes, registering IC50 values in the double-digit nanomolar range. nih.gov These findings underscore the critical role that substituents on the indole scaffold play in modulating the inhibitory activity against both IDO1 and TDO. nih.gov
| Compound | Description | IDO1 IC50 (μM) | TDO IC50 (μM) | Source |
|---|---|---|---|---|
| Compound 19 | 6-acetamido-indole-2-carboxylic acid derivative | 8.40 | 8.48 | ekb.eg |
| 9o-1 | 6-acetamido-indole-2-carboxylic acid derivative | 1.17 | 1.55 | nih.gov |
| 9p-O | para-benzoquinone derivative (from oxidation of 9p) | Double-digit nM range | Double-digit nM range | nih.gov |
SAR in Antioxidant Activity and Scavenging Mechanisms
Indole derivatives are recognized for their antioxidant properties, largely attributed to the indole nucleus's ability to donate electrons. nih.gov The heterocyclic nitrogen atom, with its free electron pair, acts as an active redox center. nih.gov Structure-activity relationship studies on this compound and related structures have provided insights into how different substituents influence their antioxidant and radical scavenging capabilities.
The antioxidant mechanism is strongly dependent on the type of substituent connected to the indole ring. nih.gov For instance, in a study of C-3 substituted indole derivatives, a compound featuring a pyrrolidinedithiocarbamate moiety was identified as the most potent radical scavenger and Fe³⁺-Fe²⁺ reducer. nih.gov A critical finding from this research is that an unsubstituted indole nitrogen atom is essential for the observed antioxidant activity. nih.gov
Further research into ester and amide derivatives of indole-2-carboxylic acid revealed that specific amide compounds demonstrated notable scavenging effects against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and possessed excellent reducing power. fabad.org.trresearchgate.net All tested ester and amide derivatives also exhibited more powerful Fe²⁺ chelating activity than the standard chelating agent EDTA. fabad.org.trresearchgate.net
In another study focusing on 3-substituted-2-oxindole derivatives, substitutions at the 5-position were found to be significant. ijpsonline.com The 5-fluoro and 5-methyl analogues displayed the highest free radical scavenging activity. ijpsonline.com Moreover, incorporating a halogen substituent at the 5-position of the isatin (B1672199) ring (a precursor to the target compounds) generally resulted in good antioxidant activity. ijpsonline.com
| Indole Core/Derivative | Position of Substitution | Effective Substituents/Features | Observed Antioxidant Effect | Source |
|---|---|---|---|---|
| Indole Derivatives | C-3 | Pyrrolidinedithiocarbamate | Most active radical scavenger and Fe³⁺-Fe²⁺ reducer | nih.gov |
| Indole Core | N-1 | Unsubstituted Nitrogen (N-H) | Mandatory for antioxidant activity | nih.gov |
| Indole-2-carboxylic acid | C-2 | Specific amide derivatives | DPPH radical scavenging and strong reducing power | fabad.org.trresearchgate.net |
| 2-Oxindole Derivatives | C-5 | Fluoro and Methyl groups | Maximum free radical scavenging activity | ijpsonline.com |
| Isatin Ring (precursor) | C-5 | Halogen | Good antioxidant activity | ijpsonline.com |
Based on comprehensive searches of available scientific literature, detailed theoretical and computational chemistry studies specifically focused on the This compound tautomer could not be located.
The vast majority of published research, including computational analyses using Density Functional Theory (DFT), pertains to the more stable and common 1H-Indole-2-carboxylic acid isomer and its various derivatives. Studies on 3H-indoles (indolenines) are significantly less common, and a dedicated computational analysis for this compound covering the specific parameters requested—such as optimized geometry, Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP) maps, Natural Bond Orbital (NBO) analysis, and simulated vibrational and electronic spectra—does not appear to be available in the public domain.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline for the specified chemical compound. Generating such an article would require fabricating data, as the necessary research findings are not present in the accessed resources.
Theoretical and Computational Chemistry Applied to 3h Indole 2 Carboxylic Acid
Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and System Stability
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the dynamic nature of molecules and their interactions over time. nih.gov For derivatives of indole-2-carboxylic acid, which are often investigated for their therapeutic potential, MD simulations provide crucial insights into how these ligands bind to protein targets and the stability of the resulting ligand-protein complexes. nih.govnih.gov
Research on indole-2-carboxylic acid derivatives as inhibitors of enzymes like HIV-1 integrase, Indoleamine 2,3-dioxygenase 1 (IDO1), and Tryptophan 2,3-dioxygenase (TDO) frequently employs MD simulations to refine and validate initial findings from molecular docking. nih.govmdpi.com These simulations model the movement of every atom in the system, including the ligand, the protein, and surrounding solvent molecules, over a specific period, offering a detailed view of the binding event. nih.gov
Key analyses performed during MD simulations include:
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation is a strong indicator of a stable interaction. mdpi.com For indole-2-carboxylic acid derivatives, the carboxylate group and the indole (B1671886) N-H group are key hydrogen bond donors and acceptors. MD simulations can track the distance and angle of these bonds over time to quantify their strength and importance in anchoring the ligand. mdpi.com
Binding Free Energy Calculations: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity.
These simulations have been instrumental in understanding the binding modes of indole-2-carboxylic acid derivatives. For instance, in studies of HIV-1 integrase inhibitors, simulations confirmed that the indole core and the C2 carboxyl group chelate two Mg²⁺ ions within the enzyme's active site, a critical interaction for inhibitory activity. mdpi.com Similarly, simulations helped predict the binding conformations of dual inhibitors within the pockets of IDO1 and TDO, guiding further structural optimization. nih.gov
| Target Protein | Indole Derivative Class | Key Findings from MD Simulations | Reference |
| HIV-1 Integrase | Indole-2-carboxylic acid derivatives | Confirmed chelation of two Mg²⁺ ions by the indole core and C2 carboxyl group; stable binding in the active site. | mdpi.com |
| IDO1/TDO | 6-acetamido-indole-2-carboxylic acid derivatives | Predicted stable binding modes within the enzyme pockets, providing insights for structural optimization. | nih.gov |
| EHMT2 | 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine | Monitored hydrogen bond formation to demonstrate the stability of the ligand-protein complex. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design (e.g., CoMFA)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is particularly valuable in ligand-based drug design, where the structure of the biological target may not be known, or to refine lead compounds. For derivatives of 1H-indole-2-carboxylic acid, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.govresearchgate.net
A notable example is the study of 3-amidinobenzyl-1H-indole-2-carboxamides as inhibitors of the blood coagulation enzyme factor Xa (fXa). nih.gov In this research, CoMFA was used to build predictive models for a large series of 138 compounds. The process involves several key steps:
Molecular Alignment: All molecules in the dataset are superimposed according to a defined rule, often based on a common scaffold or a docked conformation into a known protein structure.
Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies are calculated with a probe atom. These calculated energy values constitute the independent variables for the model.
Statistical Analysis: Partial Least Squares (PLS) regression is then used to derive a mathematical equation that correlates the variations in the steric and electrostatic fields with the observed biological activity (e.g., IC₅₀ or pIC₅₀ values).
The resulting 3D-QSAR models for the indole-2-carboxamide series were highly predictive, demonstrating good correlation coefficients. nih.govresearchgate.net The models generated contour maps that visually represent regions where modifications to the molecular structure would likely impact biological activity. For instance, the maps could indicate areas where:
Steric bulk is favorable: Suggesting the addition of larger substituents to enhance activity.
Positive or negative electrostatic potential is favorable: Guiding the placement of electron-donating or electron-withdrawing groups to improve interactions.
These models were found to correspond well with the experimentally determined topology of the factor Xa binding site, confirming that the identified steric and electrostatic requirements were relevant to the actual protein-ligand interactions. nih.govresearchgate.net Such predictive QSAR models are powerful tools for rationally designing novel inhibitors with improved potency and selectivity, thereby reducing the need for extensive synthesis and testing of unpromising compounds. nih.gov
| QSAR Study | Compound Series | Method | Key Findings | Reference |
| Factor Xa Inhibition | 3-amidinobenzyl-1H-indole-2-carboxamides | CoMFA, CoMSIA | Developed highly predictive models based on steric and electrostatic fields; results corresponded to the factor Xa binding site topology. | nih.govresearchgate.net |
| β₃ Adrenergic Agonism | Indole-alkylamines | 2D-QSAR, 3D-QSAR/CoMSIA | Identified that steric, hydrogen-bond donor, and hydrogen-bond acceptor properties were major contributors to biological activity. | mdpi.com |
| Antioxidant Activity | 1H-3-indolyl derivatives | 2D-QSAR | Predicted the antioxidant potential of newly designed compounds to guide synthesis and in vitro testing. | semanticscholar.org |
Elucidation of Intermolecular Hydrogen Bonding Interactions and Their Role in Molecular Recognition and Stereoselectivity
Intermolecular hydrogen bonds are fundamental to molecular recognition, crystal engineering, and the structure of biological systems. ijacskros.com The 3H-indole-2-carboxylic acid scaffold contains two primary hydrogen bonding motifs: the carboxylic acid group (-COOH) and the indole N-H group. The carboxylic acid group is particularly significant as it can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). libretexts.org
X-ray crystallography studies of indole-2-carboxylic acid derivatives provide definitive evidence of their hydrogen bonding patterns. A common and highly stable motif formed by carboxylic acids is the centrosymmetric cyclic dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. libretexts.orgmdpi.com This pattern has been observed in the crystal structure of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com
In addition to the carboxylic acid dimer, the indole N-H group actively participates in forming intermolecular connections. In the aforementioned 5-methoxy-1H-indole-2-carboxylic acid structure, the N-H group acts as a hydrogen bond donor to the oxygen atom of the methoxy (B1213986) group on an adjacent molecule, creating N-H···O interactions. mdpi.com In other related structures, N-H···O bonds are formed with the oxygen of the carboxylic group, linking the primary dimer units into extended chains or sheets. sphinxsai.com
These specific, directional, and strong interactions are the basis of molecular recognition. The defined geometry of the hydrogen bonds dictates how molecules will assemble in the solid state, leading to predictable supramolecular structures. This recognition is crucial for:
Crystal Packing: The network of hydrogen bonds is a primary determinant of the crystal lattice structure. mdpi.com
Ligand-Protein Binding: As seen in MD simulations, the ability of the indole-2-carboxylic acid scaffold to form specific hydrogen bonds with amino acid residues in a protein's active site is critical for its biological activity. vulcanchem.comresearchgate.net
Furthermore, these well-defined intermolecular interactions play a role in stereoselectivity. While not directly observed for this compound itself in the provided context, the formation of a rigid, hydrogen-bonded network can create a chiral environment that influences subsequent chemical reactions or the preferential crystallization of a specific stereoisomer. The precise geometric constraints imposed by hydrogen bonds can lower the transition state energy for the formation of one product over another, thus directing the stereochemical outcome.
Topological Analysis (e.g., Hirshfeld Surface Analysis) for Intermolecular Contacts
Topological analysis provides a powerful method for visualizing and quantifying the intricate network of intermolecular interactions within a crystal lattice. Hirshfeld surface analysis is a prominent tool in this area, which maps the electron distribution of a molecule within its crystalline environment to delineate intermolecular contacts. sphinxsai.com
The Hirshfeld surface is generated based on the distance from any point on the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These surfaces can be mapped with various properties, such as d_norm, which highlights regions of close intermolecular contact. Bright red spots on a d_norm-mapped surface indicate contacts that are shorter than the van der Waals radii, often corresponding to strong interactions like hydrogen bonds. uomphysics.net
| Compound Type | H···H Contacts | C···H Contacts | O···H Contacts | Other Significant Contacts | Reference |
| 3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one derivative | 28.1% | 29.7% | 21.7% | F···H (11%) | |
| Hexahydro-1H- benzofuro[2,3-f]iso-indole-10-carboxylic acid derivative | 54.7% | 19.9% | 23.0% | - | iucr.org |
| Indole derivative | ~52% | 23.3% | 9.3% | H···Br (11.7%) | uomphysics.net |
As shown in the table, the contributions of different contacts can vary significantly depending on the substituents present.
H···H contacts are consistently a major contributor, representing general van der Waals forces that are ubiquitous in organic crystals. uomphysics.netiucr.org
O···H and C···H contacts are also highly significant, quantitatively reflecting the presence of conventional (N-H···O, O-H···O) and weaker (C-H···O, C-H···π) hydrogen bonds that stabilize the crystal structure. iucr.org
The presence of other atoms, like halogens, introduces additional interactions (e.g., F···H or H···Br ), which are clearly identified and quantified by the analysis. uomphysics.net
Applications of 3h Indole 2 Carboxylic Acid and Its Derivatives in Advanced Organic Synthesis
Essential Building Blocks for the Construction of Complex Heterocyclic Systems
The indole-2-carboxylic acid framework serves as a versatile scaffold for the synthesis of a variety of complex heterocyclic systems. Its derivatives, particularly indole-2-carboxamides, are valuable precursors for constructing polycyclic fused indole (B1671886) molecules. These transformations are often achieved through intramolecular and intermolecular cyclization reactions, providing access to novel and intricate molecular architectures with potential applications in medicinal chemistry and materials science.
The strategic functionalization of the indole nucleus, coupled with the reactivity of the carboxylic acid group, allows for the annulation of additional rings, leading to the formation of fused heterocyclic systems. These elaborate structures are of significant interest due to their presence in numerous biologically active natural products and pharmaceutical agents. The ability to utilize indole-2-carboxylic acid and its derivatives as starting materials provides a convergent and efficient approach to these complex targets.
Intermediates in the Total Synthesis of Natural Products and their Bioactive Analogs
The structural motif of 3H-indole-2-carboxylic acid is embedded within a multitude of natural products, making it a crucial intermediate in their total synthesis. Its application as a starting material provides a strategic advantage, allowing for the efficient assembly of the core indole structure and subsequent elaboration to the final natural product or its bioactive analogs.
Total Synthesis of (±)-Dibromophakellin and Related Structural Analogs
Indole-2-carboxylic acid is a key reactant in the total synthesis of the marine alkaloid (±)-dibromophakellin and its structural analogs. The synthesis commences with the coupling of indole-2-carboxylic acid with a suitable amino acid derivative, followed by a series of transformations to construct the complex polycyclic framework of the natural product. This approach highlights the utility of indole-2-carboxylic acid in providing the foundational indole core, upon which the remainder of the molecule is assembled. The development of synthetic routes to dibromophakellin and its analogs is crucial for further investigation of their biological activities, which include a range of pharmacological properties.
Synthesis of Pyrrolizidine (B1209537) Alkaloids (e.g., (±)-Trachelanthamidine)
While specific synthetic routes commencing from this compound are not extensively documented in readily available literature, product information from chemical suppliers lists indole-2-carboxylic acid as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine. Pyrrolizidine alkaloids are a large class of naturally occurring compounds with a characteristic bicyclic structure, and many exhibit significant biological activity. The potential use of an indole-based starting material for the synthesis of a pyrrolizidine alkaloid suggests a synthetic strategy involving ring transformation or rearrangement of the indole nucleus to construct the pyrrolizidine core. Further research is needed to delineate the specific reaction pathways for this transformation.
Stereoselective Preparation of Renieramycin G Analogs
Similar to the case of trachelanthamidine, indole-2-carboxylic acid is cited as a reactant for the stereoselective preparation of analogs of Renieramycin G, a potent antitumor marine natural product. The renieramycins are a family of tetrahydroisoquinoline alkaloids characterized by a complex, highly oxygenated, and stereochemically rich structure. The indole nucleus could potentially serve as a precursor to a portion of the intricate carbocyclic framework of the renieramycin core. A detailed synthetic methodology for this specific transformation is an area that warrants further investigation to fully establish the role of indole-2-carboxylic acid in the synthesis of these complex and biologically important molecules.
Precursors for Pharmaceutically Relevant Compounds and Agrochemical Intermediates
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. This compound and its derivatives are therefore valuable precursors for the synthesis of these pharmaceutically relevant compounds. Furthermore, the indole motif is also found in a number of agrochemicals, suggesting the potential of this compound as a key intermediate in their synthesis.
The development of novel indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 (TIR1) antagonists for use as herbicides highlights the importance of the indole carboxylic acid scaffold in agrochemical research. While this example pertains to the 3-carboxylic acid isomer, it underscores the general applicability of indole carboxylic acids in this field.
Key Intermediates in the Synthesis of Antihypertensive Agents (e.g., Octahydroindole-2-carboxylic Acid for Trandolapril)
A significant application of the indole-2-carboxylic acid structural motif is found in the synthesis of the antihypertensive drug Trandolapril. A key intermediate in the synthesis of Trandolapril is (2S, 3aR, 7aS)-octahydroindole-2-carboxylic acid. While many industrial syntheses of this intermediate start from other precursors, the catalytic hydrogenation of the indole ring of an appropriate indole-2-carboxylic acid derivative represents a potential and direct route to this crucial building block.
Preparation of Spirooxoindolepyrrolidines
The synthesis of spirooxoindolepyrrolidines, a significant class of heterocyclic compounds, can be accomplished using indole-2-carboxylic acid as a key starting material. The transformation involves a multi-step reaction sequence that constructs the characteristic spirocyclic system. The general pathway includes the reduction of the indole-2-carboxylic acid, followed by a series of reactions including oxidation, condensation, amidation, and a crucial Kharasch radical cyclization step to form the final spiro structure. sigmaaldrich.com This synthetic route allows for the creation of complex molecular architectures that are of interest in medicinal chemistry and organic synthesis.
Development of Chemical Probes for Biological Research
Derivatives of this compound serve as a versatile scaffold for the development of sophisticated chemical probes used to investigate biological systems. These probes are designed to interact with specific biological targets, such as receptors and enzymes, thereby helping to elucidate their functions and roles in disease pathways.
A notable application is in the creation of allosteric modulators for the cannabinoid CB1 receptor. nih.gov For instance, based on the structure of 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H–indole-2-carboxamide, a known allosteric modulator, novel probes have been synthesized by incorporating photoactivatable functionalities. nih.gov These functionalities, including benzophenone (B1666685) and phenyl azide, allow for covalent labeling of the receptor upon photoactivation, which is instrumental in studying receptor-ligand interactions and identifying binding sites. nih.gov
The synthesis of these probes often begins with a C3-substituted indole-2-carboxylic acid building block, such as C3-hydroxymethyl indole-2-carboxylic acid. nih.gov This intermediate is then coupled with various amines that carry the photoactivatable moiety. The subsequent conversion of the C3-hydroxymethyl group to an azido (B1232118) group provides another type of photo-reactive handle. nih.gov These specialized molecules are invaluable tools for chemical biology, enabling precise investigation of cannabinoid receptor pharmacology.
Applications in the Directed Synthesis of Novel Materials
The this compound framework is a foundational element in the directed synthesis of novel molecular entities with tailored properties, extending its application beyond traditional pharmacology to the creation of functionally complex chemical materials. These materials are chemically distinct entities derived from the parent compound, designed to exhibit specific activities or functions.
Research has focused on designing and synthesizing indole-2-carboxylic acid derivatives as potent and selective inhibitors for various enzymatic targets. These efforts have produced novel chemical entities with significant potential.
Table 1: Examples of Novel Chemical Entities Derived from Indole-2-carboxylic Acid
| Target/Application | Derivative Class | Key Findings | Reference |
|---|---|---|---|
| HIV-1 Integrase Inhibition | C6-halogenated benzene (B151609) derivatives | Compound 17a showed potent inhibition with an IC₅₀ value of 3.11 μM. The halogenated ring enhances π–π stacking interactions. | nih.govrsc.org |
| IDO1/TDO Inhibition | 6-acetamido-indole-2-carboxylic acids | Identified potent dual inhibitors (9o-1 ) with IC₅₀ values in the low micromolar range for both enzymes. | nih.gov |
| Multi-target Antiproliferative Agents | Indole-2-carboxamides | Compound Va demonstrated high inhibitory activity against the EGFR kinase with an IC₅₀ of 71 nM. | mdpi.com |
The synthesis of these materials involves strategic modifications to the indole core. For example, in the development of HIV-1 integrase inhibitors, structural optimizations are performed to improve metal-chelating interactions with Mg²⁺ ions in the enzyme's active site and to enhance π-stacking interactions with viral DNA. nih.gov Similarly, the creation of dual inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) involves synthesizing a variety of derivatives to probe structure-activity relationships, leading to compounds with potent, dual-action profiles. nih.gov These examples highlight the utility of this compound as a core structure for building novel, functional chemical materials with precisely engineered biological activities.
Advanced Spectroscopic Characterization of 3h Indole 2 Carboxylic Acid and Its Molecular Assemblies
Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Structural Elucidation and Hydrogen Bonding Network Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for probing the structural characteristics of 3H-Indole-2-carboxylic acid, particularly its extensive hydrogen-bonding networks. The vibrational modes of the carboxylic acid and indole (B1671886) N-H groups are highly sensitive to their environment, making these techniques ideal for analyzing intermolecular interactions. ajol.info
In the solid state, the FT-IR spectrum of indole-2-carboxylic acid (I2CA) provides significant insights into its hydrogen-bonding patterns. The O-H and N-H stretching vibrations are of particular interest. A broad absorption band observed in the region of approximately 3200 to 2000 cm⁻¹ is characteristic of the ν(O–H) stretching vibrations involved in strong hydrogen bonds. mdpi.com For instance, in one polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a broad and intense band in this region is indicative of cyclic O–H⋯O hydrogen bonds. mdpi.com
The N-H stretching vibration, ν(N-H), typically appears as a sharp band and its position reveals its involvement in hydrogen bonding. For indole-2-carboxylic acid, a band observed around 3350 cm⁻¹ is assigned to the intermolecular N-H⋯O hydrogen bond. researchgate.net In contrast, non-associated N-H groups in the crystal would be expected at higher wavenumbers, around 3453 cm⁻¹. researchgate.net The formation of N–H⋯O hydrogen bonds leads to a lowering of the ν(N–H) stretching frequency compared to a free N-H group. mdpi.com For example, in a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a sharp band at 3342 cm⁻¹ in the experimental IR spectrum is assigned to the N-H stretching vibration involved in an N–H⋯O hydrogen bond. mdpi.com
The carbonyl (C=O) and carboxylic (C-O) stretching vibrations are also sensitive to the hydrogen-bonding environment. In dimeric structures of halogenated derivatives of I2CA, which feature cyclic O–H⋯O hydrogen bonds, the ν(C=O) and ν(C–O) stretching vibrations are found in the ranges of 1659–1653 cm⁻¹ and 1291–1254 cm⁻¹, respectively. mdpi.com In contrast, a different polymorph with a different hydrogen-bonding pattern exhibits these vibrations at 1695 cm⁻¹ and 1206 cm⁻¹, respectively. mdpi.com
Theoretical calculations, often employing Density Functional Theory (DFT), complement experimental vibrational spectra, aiding in the detailed assignment of vibrational modes. ajol.infonih.gov By comparing experimental and simulated spectra, a strong correlation can be established, confirming the proposed molecular structure and intermolecular interactions. ajol.infoajol.info
Table 1: Key FT-IR Vibrational Frequencies for Indole-2-carboxylic Acid and its Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment and Significance |
|---|---|---|
| ν(O–H) | 3200 - 2000 (broad) | Stretching vibration of the carboxylic acid O-H group, indicative of strong hydrogen bonding. mdpi.com |
| ν(N–H) | ~3350 | Stretching vibration of the indole N-H group involved in an N-H⋯O hydrogen bond. mdpi.comresearchgate.net |
| ν(C=O) | 1653 - 1695 | Carbonyl stretching vibration, sensitive to the hydrogen-bonding environment of the carboxylic acid group. mdpi.com |
| ν(C–O) | 1206 - 1291 | Carboxylic C-O stretching vibration, also influenced by intermolecular interactions. mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a detailed picture of the molecular framework can be constructed.
¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electron density around the nucleus, while the splitting patterns (multiplicities) in ¹H NMR arise from spin-spin coupling with neighboring protons, revealing connectivity.
For derivatives of indole-2-carboxylic acid, the proton signals of the indole ring and the substituent groups can be assigned based on their characteristic chemical shifts and coupling constants. For example, in the ¹H NMR spectrum of 1-(buta-2,3-dien-1-yl)-1H-indole-2-carboxylic acid in CDCl₃, the aromatic protons appear in the range of δ 7.17-7.70 ppm. rsc.org The protons of the allene (B1206475) group show distinct signals, such as a multiplet at δ 5.10 ppm. rsc.org
The ¹³C NMR spectrum provides information on the carbon skeleton. In a derivative like 3-bromo-1-(penta-3,4-dien-1-yl)-1H-indole-2-carboxylic acid, the carbonyl carbon of the carboxylic acid is observed at δ 166.33 ppm in CDCl₃. rsc.org The carbons of the indole ring appear in the aromatic region, for instance, between δ 110.87 and 138.37 ppm. rsc.org
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Indole-2-carboxylic Acid Derivatives
| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Solvent |
|---|---|---|---|
| ¹H | Indole Aromatic Protons | 7.0 - 8.5 | CDCl₃, DMSO-d₆ |
| ¹H | Indole N-H Proton | ~11.5 - 12.5 (in DMSO-d₆) | DMSO-d₆ |
| ¹³C | Carboxylic Acid Carbonyl | ~160 - 170 | CDCl₃, DMSO-d₆ |
| ¹³C | Indole Aromatic Carbons | 100 - 140 | CDCl₃, DMSO-d₆ |
Note: Chemical shifts can vary depending on the specific substituents and solvent used.
To distinguish between different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons), advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are employed. A DEPT-135 experiment is particularly useful as it shows CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and suppresses quaternary carbon signals. This allows for unambiguous assignment of the carbon signals in the ¹³C NMR spectrum. rsc.orgacs.orgnih.gov The use of DEPT-135, often in conjunction with other 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), facilitates the complete and accurate assignment of the carbon skeleton of complex indole-2-carboxylic acid derivatives. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Elucidating Electronic Transitions and Conjugation Pathways
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π→π* transitions within the conjugated indole ring system. ajol.infoajol.info The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents.
Studies on indole-2-carboxylic acid and its derivatives show characteristic absorption maxima. For instance, indole-2-carboxylic acid in solution exhibits absorption bands around 218 nm and 292 nm. srce.hr These bands are attributed to electronic transitions within the indole chromophore. The electronic properties and intramolecular charge transfer (CT) can be further investigated by comparing experimental spectra with those simulated using computational methods. ajol.infoajol.info The analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the nature of the electronic transitions and the pathways of charge transfer within the molecule. ajol.info
Table 3: UV-Vis Absorption Maxima for Indole-2-carboxylic Acid
| Compound | λ_max (nm) | Electronic Transition |
|---|---|---|
| Indole-2-carboxylic acid | 218 | π→π |
| 292 | π→π |
Data from reference srce.hr
Single Crystal X-ray Diffraction (XRD) for Definitive Determination of Crystal and Molecular Structures, Including Intermolecular Interactions
XRD studies on indole-2-carboxylic acid (I2CA) have shown that it crystallizes in the orthorhombic space group Pna2₁. researchgate.net The crystal structure reveals that I2CA molecules form planar ribbons held together by intermolecular O–H⋯O and N–H⋯O hydrogen bonds. researchgate.net In this arrangement, both the carboxylic O-H and the indole N-H groups act as hydrogen bond donors, while the carbonyl oxygen atom of the carboxylic group serves as a double hydrogen bond acceptor. researchgate.net The crystal packing is further characterized by a herringbone-like arrangement of molecular layers. researchgate.net
The formation of cocrystals of I2CA with other molecules has also been investigated using XRD. These studies highlight the role of hydrogen bonding and π-π stacking interactions in the formation of these multi-component crystals. researchgate.net For instance, the cocrystal of I2CA with 5-nitroquinoline (B147367) involves a network of hydrogen-bonding interactions. researchgate.net
Table 4: Crystallographic Data for Indole-2-carboxylic Acid
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 30.144(6) |
| b (Å) | 6.466(1) |
| c (Å) | 3.819(1) |
| V (ų) | 744.4(3) |
| Z | 2 |
Data from reference researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular weight of this compound and its derivatives. By providing a highly accurate mass measurement, HRMS allows for the unambiguous confirmation of the elemental composition and molecular formula of a compound. rsc.orgrsc.org
In addition to molecular formula confirmation, HRMS is used to study the fragmentation patterns of molecules. In positive ionization mode, indole compounds with an alkyl substituent on the pyrrole (B145914) ring often undergo cleavage of the β-bond relative to the aromatic system. mdpi.com The analysis of these fragmentation patterns provides valuable structural information that complements data from other spectroscopic techniques. For instance, in studies of indole-2-carboxylic acid derivatives, HRMS has been used to confirm the calculated molecular formulas by matching the experimental m/z values with the theoretical values to a high degree of accuracy. rsc.org
Methodologies for Correlation of Experimental Spectroscopic Data with Theoretical Predictions
The comprehensive characterization of molecules like this compound and its assemblies relies heavily on the synergy between experimental spectroscopic measurements and high-level theoretical computations. This integrated approach allows for a detailed assignment of spectral features and a deeper understanding of the molecule's structural, electronic, and vibrational properties. The correlation between empirical data and theoretical predictions is a cornerstone of modern molecular science, providing a robust framework for interpreting complex spectra.
Computational Framework: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
The primary theoretical tool for predicting spectroscopic properties is quantum chemistry, with Density Functional Theory (DFT) being the most widely used method due to its favorable balance of accuracy and computational cost. For this compound, the first step involves geometry optimization to find the lowest energy structure (or conformer). This is typically performed using a specific functional and basis set. A popular and effective combination for organic molecules is the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p). ajol.inforesearchgate.net This basis set is extensive, including diffuse functions (++) to describe anions and excited states accurately, and polarization functions (d,p) to account for the non-uniform distribution of electron density.
Once the optimized geometry is obtained, the same level of theory is used to calculate vibrational frequencies. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. mdpi.com
For electronic properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed. tsijournals.comresearchgate.net TD-DFT calculates the excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to absorption intensity), and the nature of electronic transitions (e.g., π→π* or n→π*). ajol.infonih.gov To accurately model the behavior in solution, solvent effects are often incorporated using continuum models like the Polarizable Continuum Model (PCM) or the Integral Equation Formalism variant (IEFPCM). ajol.infomdpi.com
Vibrational Spectroscopy: Correlating FT-IR and FT-Raman Data
Experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra provide a fingerprint of a molecule's vibrational modes. However, assigning each observed band to a specific molecular motion can be challenging, especially for complex molecules. Theoretical calculations provide a complete set of vibrational modes, which greatly aids in these assignments.
A direct comparison between calculated and experimental frequencies often reveals a systematic overestimation by the theoretical methods, primarily due to the harmonic approximation used in the calculations and basis set limitations. To correct for this, the calculated frequencies are typically scaled by an empirical scaling factor. For the B3LYP/6-311++G(d,p) level of theory, scaling factors are well-established.
A more in-depth analysis is achieved through Potential Energy Distribution (PED) calculations. tsijournals.com PED analysis quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. This allows for a precise and unambiguous assignment of the vibrational bands observed in the experimental spectra.
For Indole-2-carboxylic acid (the more stable 1H-tautomer), a strong correlation has been observed between simulated and experimental infrared spectra. ajol.info Key vibrational modes include N-H stretching, O-H stretching of the carboxylic acid group, C=O stretching, and various C-C and C-N stretching and bending modes within the indole ring. In the solid state, intermolecular hydrogen bonding (O–H···O and N–H···O) significantly influences the position of the N-H and O-H stretching bands, a feature that can be modeled by calculating the spectra for dimeric or larger molecular assemblies. mdpi.comresearchgate.net
Table 1: Correlation of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Indole-2-carboxylic Acid (Data is representative of methodologies applied to indole carboxylic acids, based on published studies for the 1H-tautomer) ajol.inforesearchgate.net
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |
| O-H Stretch (Carboxylic Acid Dimer) | ~2500-3000 (broad) | 2985 |
| N-H Stretch (Intermolecular H-bond) | 3350 | 3360 |
| C=O Stretch | 1670 | 1685 |
| C=C Ring Stretch | 1550 | 1562 |
| C-N Stretch | 1340 | 1355 |
| In-plane O-H Bend | 1420 | 1430 |
| Out-of-plane C-H Bend | 745 | 752 |
Note: Calculated values are often scaled for better agreement with experimental data. The table presents a simplified correlation for illustrative purposes.
Electronic Spectroscopy: Correlating UV-Vis Data
TD-DFT calculations are instrumental in interpreting UV-Vis absorption spectra. The output provides a list of vertical electronic excitations, their corresponding wavelengths (λmax), and their oscillator strengths (f). ajol.info A higher oscillator strength indicates a more intense electronic transition. Analysis of the molecular orbitals involved in the transition, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the excitation, such as a π→π* transition, which is common in aromatic systems like the indole ring. ajol.inforesearchgate.net
For Indole-2-carboxylic acid, TD-DFT calculations have successfully predicted the main absorption bands. For example, a study using the TD-DFT/B3LYP/6-311++G(d,p) method predicted a strong π→π* transition in the gas phase at 280.77 nm (f = 0.3816). ajol.info When solvent effects were included using the IEFPCM model, a bathochromic (red) shift was calculated, with λmax values of 287.63 nm in water and 289.14 nm in DMSO. ajol.info This shift is attributed to the stabilization of the more polar excited state by the solvent. This excellent agreement between theoretical predictions and experimental measurements validates the computational model and allows for a confident assignment of the observed electronic transitions. rsc.org
Table 2: Correlation of Experimental and TD-DFT Calculated UV-Vis Absorption Data for Indole-2-carboxylic Acid (Data derived from comprehensive analysis in literature) ajol.info
| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Calculated Oscillator Strength (f) | Primary Transition |
| Gas Phase | N/A | 280.77 | 0.3816 | HOMO → LUMO (π→π) |
| Methanol | ~288 | 287.54 | 0.4861 | HOMO → LUMO (π→π) |
| Water | ~288 | 287.63 | 0.4871 | HOMO → LUMO (π→π) |
| DMSO | ~290 | 289.14 | 0.5167 | HOMO → LUMO (π→π) |
The combination of these methodologies provides a powerful toolkit for the detailed characterization of this compound. By correlating experimental data with theoretical predictions from DFT and TD-DFT, researchers can gain detailed insights into molecular geometry, the nature of vibrational modes, and the electronic structure of the ground and excited states, which are crucial for understanding its chemical behavior and potential applications.
Novel Biological Activity Mechanisms and Pharmacological Research Pathways of 3h Indole 2 Carboxylic Acid Derivatives
Modulation of Inflammatory Pathways
3H-Indole-2-carboxylic acid derivatives have emerged as significant modulators of inflammatory processes. Their mechanisms of action are diverse, targeting key enzymes and receptors involved in the inflammatory cascade. These include the inhibition of phospholipase A2α, which is crucial for the release of arachidonic acid, and the antagonism of cysteinyl leukotriene receptors, which are pivotal in mediating allergic and inflammatory responses.
Inhibition of Cytosolic Phospholipase A2α (cPLA2α)-Mediated Arachidonic Acid Release: Mechanistic Insights Beyond Direct Enzyme Active Site Interaction
Derivatives of 3-acylindole-2-carboxylic acid have been identified as inhibitors of cytosolic phospholipase A2 (cPLA2), an enzyme responsible for the release of arachidonic acid from membrane phospholipids, a rate-limiting step in the production of pro-inflammatory eicosanoids. nih.govnih.gov Structure-activity relationship studies have provided insights into the structural requirements for potent inhibition.
Key structural features influencing the inhibitory activity of these compounds have been systematically investigated. The carboxyl group at position 2 of the indole (B1671886) ring is crucial for activity, as its replacement with an acetic or propionic acid substituent results in a decrease in inhibitory potency. nih.gov The nature of the acyl residue at position 3 also plays a significant role, with optimal enzyme inhibition observed when the acyl chain has a length of 12 or more carbons. nih.gov Furthermore, modifications at the N1 position of the indole ring have been explored. The introduction of long alkyl chains (eight or more carbons) at this position leads to a loss of activity. nih.gov However, functionalizing the terminus of such alkyl chains with a carboxylic acid moiety can significantly enhance inhibitory potency. nih.gov
One of the most potent compounds identified from these studies is 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, which exhibited an IC50 of 0.5 µM, making it approximately 20-fold more active than the standard cPLA2 inhibitor, arachidonyl trifluoromethyl ketone. nih.gov While these findings highlight the importance of specific structural motifs for direct enzyme inhibition, the detailed mechanistic insights beyond interactions at the active site are still an area of ongoing investigation. The high potency of certain derivatives suggests that their interactions with the enzyme may involve regions other than the catalytic site, potentially influencing the enzyme's conformation or its interaction with the phospholipid substrate.
| Compound | Modification | IC50 (µM) |
|---|---|---|
| 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid | - | 0.5 |
| Arachidonyl trifluoromethyl ketone (Reference) | - | 11 |
Cysteinyl Leukotriene Type 1 (CysLT1) Receptor Antagonism: Mechanism of Ligand Binding and Signal Transduction Blockade
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory conditions. nih.gov They exert their effects by activating G protein-coupled receptors, primarily the CysLT1 receptor. nih.gov A novel class of potent and selective CysLT1 receptor antagonists based on the 1H-indole-2-carboxylic acid scaffold has been discovered. nih.govnih.gov
The binding of these antagonists to the CysLT1 receptor effectively blocks the downstream signaling pathways initiated by the natural ligands. This blockade prevents the series of inflammatory responses typically mediated by the receptor, such as bronchoconstriction and immune cell recruitment. Research has identified key structural components of these indole derivatives that are essential for their antagonist activity. These include the indole-2-carboxylic acid moiety itself, an (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group, and an α,β-unsaturated amide moiety at the 3-position of the indole ring. nih.gov
One of the most potent compounds in this class is 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k). nih.govnih.gov This compound demonstrates high-affinity binding to the CysLT1 receptor with an IC50 value of 0.0059 µM, while showing significantly lower affinity for the CysLT2 receptor (IC50 = 15 µM), highlighting its selectivity. nih.govnih.gov The potent antagonist activity of compound 17k was further confirmed in functional assays, where it was shown to be more effective than the known CysLT1 antagonist, montelukast, in inhibiting calcium mobilization and chemotaxis. nih.gov While the precise molecular interactions governing ligand binding and the exact mechanism of signal transduction blockade are still under detailed investigation, the existing data underscore the importance of the indole-2-carboxylic acid scaffold in designing novel CysLT1 receptor antagonists.
| Compound | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) |
|---|---|---|
| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) | 0.0059 ± 0.0011 | 15 ± 4 |
Antiviral Mechanisms: HIV-1 Integrase Strand Transfer Inhibition through Metal Chelation and Protein Interactions (e.g., with Tyr143 and Asn117)
The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme for viral replication, making it a key target for antiviral therapy. Indole-2-carboxylic acid derivatives have been developed as potent HIV-1 integrase strand transfer inhibitors (INSTIs). The primary mechanism of action for these compounds involves the chelation of two magnesium ions (Mg2+) within the enzyme's active site. This interaction is mediated by the indole core and the carboxyl group at the C2 position.
Binding mode analysis has revealed that in addition to metal chelation, specific interactions with amino acid residues in the integrase active site contribute to the inhibitory activity. For instance, the introduction of a long branch at the C3 position of the indole core enhances the interaction with a hydrophobic cavity near the active site. This cavity is formed by the sidechain of Tyr143 and the backbone of Asn117. The interaction with these residues significantly improves the inhibitory effect of the compounds.
Through structural optimizations, a derivative, compound 20a, was developed which demonstrated a marked increase in integrase inhibitory effect, with an IC50 value of 0.13 µM. This enhanced activity is attributed to the improved interactions within the hydrophobic pocket of the enzyme. These findings highlight that the indole-2-carboxylic acid scaffold is a promising foundation for the development of novel and potent HIV-1 integrase inhibitors.
Immunomodulatory Effects: Dual Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) for Tumor Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two enzymes that play a critical role in tumor-induced immunosuppression by catalyzing the first and rate-limiting step in tryptophan metabolism. The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine (B1673888), suppress the activity of immune cells, allowing tumors to evade immune surveillance. Consequently, the dual inhibition of IDO1 and TDO has emerged as a promising strategy in cancer immunotherapy.
A series of indole-2-carboxylic acid derivatives have been synthesized and evaluated for their ability to dually inhibit both IDO1 and TDO. Among these, 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent dual inhibitors with IC50 values in the low micromolar range. Specifically, compound 9o-1 was identified as the most potent inhibitor in this series, with an IC50 value of 1.17 µM for IDO1 and 1.55 µM for TDO.
Furthermore, a para-benzoquinone derivative, 9p-O, which resulted from the oxidation of a related compound, exhibited even stronger inhibition against both enzymes, with IC50 values in the double-digit nanomolar range. Molecular docking and molecular dynamic simulations have been used to predict the binding modes of these compounds within the active sites of both IDO1 and TDO, providing a structural basis for their inhibitory activity and guiding further optimization of this class of dual inhibitors.
| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) |
|---|---|---|
| 9o-1 | 1.17 | 1.55 |
Neuroreceptor Modulation and Ligand Binding Studies
In addition to their effects on inflammatory and immune pathways, derivatives of this compound have also been shown to modulate the activity of neuroreceptors, highlighting their potential as therapeutic agents for neurological disorders.
Strychnine-Insensitive Glycine (B1666218) Receptor Antagonism: Non-Competitive Inhibition of Ligand Binding
A series of indole-2-carboxylates have been investigated for their ability to interact with the strychnine-insensitive glycine receptor, which is a modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex. These compounds have been found to be selective for the glycine binding site over other sites on the NMDA receptor macrocomplex.
The lead compound from this series, 2-carboxy-6-chloro-3-indoleacetic acid, demonstrated a Ki of 1.6 µM against [3H]glycine binding. Further studies revealed that this compound acts as a non-competitive inhibitor of the binding of MK-801, a ligand for the phencyclidine site within the NMDA receptor ion channel. This non-competitive inhibition suggests that the indole-2-carboxylate (B1230498) derivative functions as an antagonist at the strychnine-insensitive glycine receptor. The structural activity relationships within this series have been explored, identifying key pharmacophoric features necessary for high-affinity binding. The C-3 acetamides were generally found to be the most potent compounds, with N-propyl-2-carboxy-6-chloro-3-indoleacetamide exhibiting the highest receptor affinity.
Antioxidant Mechanisms and Radical Scavenging Activity: Molecular Basis of Antioxidant Resistance
Indole derivatives, including those based on the this compound structure, have demonstrated notable antioxidant and radical scavenging properties. nih.govnih.gov The antioxidant potential is often attributed to the indole nucleus itself. nih.gov The heterocyclic nitrogen atom contains a free electron pair, making it an active redox center capable of donating an electron or hydrogen atom to neutralize free radicals. nih.gov The inactivation of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, can occur through two primary pathways that often happen concurrently: the single electron transfer (SET) mechanism and the hydrogen atom transfer (HAT) mechanism. nih.gov In the SET mechanism, a single electron is transferred from the nitrogen atom, forming a cation radical. nih.gov Alternatively, the HAT mechanism involves the transfer of a hydrogen atom from the N-H group to the radical, resulting in a resonance-stabilized indolyl radical. nih.gov
The antioxidant and radical scavenging efficacy of these derivatives can be significantly modulated by the nature and position of substituents on the indole ring. nih.govresearchgate.net A study of C-3 substituted indole derivatives found that a compound featuring a pyrrolidinedithiocarbamate moiety was the most potent as a radical scavenger and a reducer of Fe³⁺ to Fe²⁺. nih.gov Another study on new ester and amide derivatives of indole-2-carboxylic acid found that two specific amide derivatives demonstrated a scavenging effect against DPPH radicals and showed excellent reducing power, comparable to the standard antioxidant butylated hydroxytoluene (BHT). researchgate.netgazi.edu.tr Furthermore, all tested compounds in that study exhibited more potent Fe²⁺ chelating activity than the standard chelator EDTA. researchgate.netgazi.edu.tr Research into 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues revealed that a derivative with a 3,4-dimethoxyaniline (B48930) group showed good antioxidant activity, suggesting that the presence of dimethoxyl groups on the aromatic ring contributes significantly to this property.
| Derivative Type | Assay | Key Finding | Reference |
|---|---|---|---|
| C-3 substituted gramine (B1672134) derivative with pyrrolidinedithiocarbamate moiety | DPPH Scavenging | Highest antiradical activity (38% scavenging) compared to gramine (5%). nih.gov | nih.gov |
| 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4-dimethoxyaniline | DPPH Scavenging | Good antioxidant activity with an IC₅₀ of 57.46 µg/ml. | |
| Amide derivatives of indole-2-carboxylic acid (Compounds 5 & 6) | DPPH Scavenging & Reducing Power | Demonstrated scavenging effect and excellent reducing power. researchgate.net | researchgate.net |
| Ester and amide derivatives of indole-2-carboxylic acid (Compounds 1-6) | Fe²⁺ Chelating Activity | All tested compounds were more powerful chelators than EDTA. researchgate.net | researchgate.net |
Enzymatic Interaction Studies: Characterization of Binding Modes and Inhibition Kinetics
Indole-2-carboxylic acid has been identified as a promising scaffold for the development of enzyme inhibitors, particularly targeting viral enzymes. mdpi.comnih.gov A significant area of research has been the development of these derivatives as novel HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comnih.gov HIV-1 integrase is a critical enzyme in the viral life cycle, and its inhibition prevents the integration of viral DNA into the host genome. mdpi.com
The binding mode of these inhibitors involves a key interaction between the indole-2-carboxylic acid core and the enzyme's active site. mdpi.comnih.gov Specifically, the indole core and the C2 carboxyl group chelate the two essential Mg²⁺ ions located within the integrase active site. mdpi.comnih.gov Structural optimizations have been shown to significantly enhance this inhibitory activity. For example, introducing a long branch at the C3 position of the indole core improves interaction with a hydrophobic cavity near the active site. mdpi.com Similarly, adding a C6-halogenated benzene (B151609) ring to the indole core can effectively create a π-π stacking interaction with the viral DNA, further strengthening the binding and inhibitory effect. nih.gov
Beyond viral enzymes, indole-2-carboxylic acid derivatives have also been investigated as inhibitors of other enzymes, such as cytosolic phospholipase A2. nih.gov This enzyme is involved in the release of arachidonic acid, a precursor to inflammatory mediators. Certain 3-(octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid were found to be effective inhibitors of this enzyme. nih.gov
| Enzyme Target | Derivative | Inhibitory Concentration (IC₅₀) | Binding Mode Highlights |
|---|---|---|---|
| HIV-1 Integrase | Derivative 20a (with C3 long branch) mdpi.com | 0.13 µM | Chelates Mg²⁺ ions; C3 branch interacts with hydrophobic cavity. mdpi.com |
| HIV-1 Integrase | Derivative 17a (with C6 halogenated benzene) nih.gov | 3.11 µM | Chelates Mg²⁺ ions; C6 ring has π-π stacking with viral DNA. nih.gov |
| Cytosolic Phospholipase A2 | 1-methyl-3-octadecanoylindole-2-carboxylic acid nih.gov | 8 µM | Not specified |
Corrosion Inhibition Mechanisms for Aluminum Alloy Anodes in Alkaline Solutions
Indole-2-carboxylic acid (ICA) has been identified as an effective corrosion inhibitor for aluminum alloy anodes, particularly in the alkaline solutions used in Al-air batteries. nih.govresearchgate.net The primary challenge in such systems is the self-corrosion of the aluminum anode in the alkaline electrolyte, which leads to a loss of battery capacity and longevity. researchgate.net ICA mitigates this issue by adsorbing onto the surface of the aluminum alloy. nih.gov
The inhibition mechanism is attributed to the molecular structure of ICA. nih.gov The carboxylic acid (-COOH) functional group can efficiently bind to the aluminum surface, forming a protective barrier. nih.gov This adsorbed layer physically isolates the metal surface from the corrosive alkaline environment, thereby impeding the direct interaction of water molecules and hydroxide (B78521) ions with the aluminum alloy and reducing the rate of self-corrosion. nih.govresearchgate.net
Electrochemical studies and hydrogen evolution tests have confirmed that indole-2-carboxylic acid is an efficient corrosion inhibitor in alkaline solutions, with its effectiveness increasing as its concentration rises. nih.govresearchgate.net The addition of ICA to a 4 M NaOH solution leads to a significant decrease in the corrosion current density (i_corr) and a corresponding increase in inhibition efficiency. nih.gov At an optimal concentration, ICA has been shown to substantially improve the performance of Al-air batteries by increasing anode utilization, capacity density, and energy density. nih.govresearchgate.net
Emerging Research Directions and Future Perspectives for 3h Indole 2 Carboxylic Acid
Rational Design and Development of Next-Generation Indole-2-carboxylic Acid Derivatives with Enhanced Specificity and Potency
The rational design of new indole-2-carboxylic acid derivatives is a cornerstone of modern medicinal chemistry, aiming to create compounds with improved biological activity and target specificity. By strategically modifying the core indole (B1671886) structure, researchers can fine-tune the pharmacological properties of these molecules.
Recent efforts have focused on the synthesis of a variety of indole-2-carboxylic acid derivatives to act as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets for cancer immunotherapy. sci-hub.senih.gov Through extensive structural modifications, a series of 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors with IC50 values in the low micromolar range. sci-hub.se For instance, compound 9o-1 demonstrated significant inhibitory activity against both IDO1 and TDO. sci-hub.senih.gov
Structure-activity relationship (SAR) studies are instrumental in this design process. For example, in the development of agonists for the orphan G protein-coupled receptor GPR17, modifications at various positions of the 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid scaffold revealed that substitution at the 1-, 5-, or 7-position was generally unfavorable. researchgate.net Conversely, the 6-position could accommodate large, lipophilic groups, leading to the discovery of potent agonists. researchgate.netacs.org
Furthermore, the indole-2-carboxylic acid framework has been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comnih.gov Structural optimizations, guided by the goal of enhancing interactions with the viral DNA and the enzyme's active site, have led to derivatives with significantly improved inhibitory effects. mdpi.comnih.gov
Table 1: Potency of Selected Indole-2-carboxylic Acid Derivatives
| Compound | Target(s) | IC50/EC50 | Reference |
|---|---|---|---|
| 9o-1 | IDO1 | 1.17 µM | sci-hub.senih.gov |
| 9o-1 | TDO | 1.55 µM | sci-hub.senih.gov |
| 20a | HIV-1 Integrase | 0.13 µM | mdpi.com |
| 17a | HIV-1 Integrase | 3.11 µM | nih.govrsc.org |
| PSB-18422 | GPR17 | 27.9 nM | researchgate.netacs.org |
Exploration of Novel Catalytic Methods and Environmentally Sustainable Synthesis Approaches
The synthesis of indole-2-carboxylic acid and its derivatives is an area of active research, with a growing emphasis on developing novel catalytic methods that are both efficient and environmentally benign.
One approach involves the use of palladium-loaded Al-MCM-41 mesoporous catalysts for the hydrogen reduction synthesis of indole-2-carboxylic acid. tandfonline.com This method is noted for being environmentally friendly, allowing for easy work-up, and yielding a product of excellent purity. tandfonline.com The catalyst in this process is immobilized and can be reused, adding to its sustainability. tandfonline.com
Another innovative and eco-friendly method utilizes a Co-doped-Zn nanocatalyst for the synthesis of bis-indole-2-carboxylic acid methane (B114726) derivatives. ijcrt.org This approach is characterized by moderate reaction conditions and is considered more environmentally friendly compared to traditional methods. ijcrt.org
The use of ionic liquids, particularly in combination with microwave irradiation, has also been explored to promote the synthesis of indole-2-carboxylic acid esters. researchgate.net This greener methodology offers several advantages, including high yields, short reaction times, and the use of inexpensive and efficient reagents. researchgate.net
Furthermore, ligand-free copper-catalyzed Ullmann coupling reactions have been developed for the divergent synthesis of various indole-2-carboxylic acid derivatives, such as esters and amides. clockss.org These one-pot intramolecular cyclization reactions proceed from readily available starting materials under mild conditions. clockss.org
The classic Fischer indole synthesis remains a relevant and adaptable method for producing indole derivatives, including 3H-indoles. researchgate.net Researchers continue to investigate the influence of different acid catalysts and reaction conditions to optimize this foundational reaction. researchgate.net
Integration of Advanced Computational Modeling for Mechanism Prediction, Structure-Based Drug Design, and Material Science Innovations
Advanced computational modeling has become an indispensable tool in the study of 3H-indole-2-carboxylic acid and its derivatives, facilitating mechanism prediction, guiding structure-based drug design, and exploring potential applications in material science.
In the realm of drug discovery, molecular docking and molecular dynamics simulations are routinely used to predict the binding modes of indole-2-carboxylic acid derivatives within the active sites of their biological targets. For instance, in the development of IDO1/TDO dual inhibitors, computational studies were employed to understand how these compounds interact with the binding pockets of both enzymes, providing crucial insights for further structural optimization. nih.gov Similarly, the design of novel HIV-1 integrase inhibitors has been heavily reliant on molecular docking-based virtual screenings to identify promising scaffolds and to analyze their binding conformations with the two magnesium ions in the enzyme's active site. mdpi.comnih.gov These computational approaches have been instrumental in rationalizing the observed structure-activity relationships and in guiding the synthesis of more potent inhibitors. mdpi.comnih.gov
Computational methods are also applied to predict the physicochemical and electronic properties of these molecules. Quantum chemical calculations, for example, have been used to analyze the vibrational and electronic spectra of indole-2-carboxylic acid, as well as to investigate its intramolecular charge transfer characteristics, which are indicative of its bioactivity. ajol.info
Beyond drug design, computational modeling is beginning to shed light on the potential of indole derivatives in material science. The electronic properties of these compounds, which can be explored through computational simulations, suggest their potential use in the development of novel organic materials, such as organic semiconductors. smolecule.com
Interdisciplinary Applications and Translational Research in Chemical Biology and Medicinal Chemistry
The versatile structure of this compound and its derivatives has led to their application in a wide range of interdisciplinary research areas, particularly at the intersection of chemical biology and medicinal chemistry. These compounds serve as valuable tools for probing biological systems and as starting points for the development of new therapeutic agents.
In chemical biology, indole-2-carboxylic acid derivatives are utilized to study structure-activity relationships (SAR), providing a deeper understanding of how molecular structure influences biological function. smolecule.com Their ability to interact with various biological targets makes them useful as chemical probes to investigate specific cellular pathways.
Translational research efforts are focused on transforming promising indole-based compounds from laboratory curiosities into clinically relevant drugs. The development of indole-2-carboxamides as inhibitors of the mycobacterial membrane protein large 3 (MmpL3) transporter is a prime example of this translational approach. rsc.org These compounds have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and are also being investigated for their potential as anticancer agents. rsc.org
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic drugs. researchgate.netarkat-usa.org Research into indole-2-carboxylic acid derivatives has yielded compounds with a broad spectrum of pharmacological activities, including:
Anticancer properties : Derivatives are being explored for their ability to inhibit key signaling pathways involved in tumor growth.
Antimicrobial activity : Some derivatives have demonstrated efficacy against various bacterial and fungal strains.
Anti-inflammatory effects : Certain compounds are being investigated as potential treatments for inflammatory conditions.
Antiviral activity : As seen with the development of HIV-1 integrase inhibitors. mdpi.comnih.gov
The journey of these compounds from initial synthesis to potential therapeutic application highlights the synergistic relationship between chemical biology and medicinal chemistry in modern drug discovery.
Further Investigation into Specific Material Science Applications Beyond General Chemical Synthesis
While the primary focus of research on this compound has been in the realms of medicinal and chemical biology, there is a growing interest in exploring its specific applications in material science. The unique electronic and structural properties of the indole ring system make it an attractive building block for the creation of novel functional materials.
One promising area of investigation is the use of indole derivatives in the development of organic electronic materials. The π-conjugated and electron-rich nature of the indole scaffold suggests its potential for use in organic semiconductors. smolecule.com Thieno[3,2-b]indoles, a class of indole-containing heteroaromatics, have already found applications in the engineering of organic photovoltaic materials, including dye-sensitized solar cells and polymer solar cells. arkat-usa.org
The inherent structure of this compound and its derivatives may also lend itself to the creation of novel polymers and other advanced materials. smolecule.com The ability to functionalize the indole core at various positions allows for the tuning of its properties, which could be exploited to design materials with specific optical, electronic, or mechanical characteristics.
Further research is needed to fully elucidate the potential of this compound in these and other material science applications. This includes systematic studies of its photophysical properties, charge transport characteristics, and self-assembly behavior. Such investigations could open up new avenues for the use of this versatile chemical scaffold beyond its traditional applications in the life sciences.
Q & A
Q. What are the common synthetic routes for preparing 3H-Indole-2-carboxylic acid and its derivatives?
A two-step procedure involving Japp–Klingemann condensation followed by Fischer indole synthesis is widely used to synthesize indole-2-carboxylate intermediates. For example, 3,5-dichloroaniline undergoes condensation to form hydrazones, followed by cyclization under acidic conditions to yield the indole core. Subsequent modifications, such as Vilsmeier–Haack formylation (using POCl₃/DMF) or ester hydrolysis (LiOH/EtOH), enable functionalization of the 3-position or conversion to the carboxylic acid derivative . Advanced derivatives often employ coupling reactions (e.g., EDCI/DMAP-mediated esterification) or cross-coupling strategies to introduce substituents .
Q. What safety precautions are recommended when handling this compound derivatives?
Key precautions include:
- Personal protective equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of aerosols.
- Waste management: Segregate chemical waste and dispose via certified hazardous waste facilities to mitigate environmental contamination .
- Emergency protocols: Immediate rinsing with water for accidental exposure and access to safety showers .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- NMR spectroscopy: ¹H and ¹³C NMR confirm structural integrity (e.g., indole ring protons at δ 7.1–7.5 ppm, carboxylic acid proton at δ 12–13 ppm) .
- HPLC: Purity assessment (>95% by HPLC) ensures batch consistency .
- Mass spectrometry: High-resolution MS (e.g., exact mass 161.0477 g/mol) validates molecular formula .
Q. What are the storage and stability considerations for this compound?
Store at +4°C in airtight containers to prevent degradation. For short-term use, room-temperature transport is acceptable. Avoid prolonged exposure to moisture or light, which may induce decarboxylation or dimerization .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, ligand concentrations) or compound purity. Strategies include:
- Cross-validation: Replicate experiments using standardized protocols (e.g., consistent CysLT1 receptor expression systems) .
- Metabolite profiling: Assess stability under physiological conditions to rule out degradation artifacts.
- Data transparency: Share raw datasets and experimental parameters to enable meta-analyses .
Q. What strategies are effective for functionalizing the indole ring at the 3-position while preserving the 2-carboxylic acid group?
- Formylation: Use Vilsmeier–Haack conditions (POCl₃/DMF) to introduce an aldehyde group at the 3-position, enabling subsequent Knoevenagel condensations or Schiff base formation .
- Cross-coupling: Suzuki-Miyaura reactions with boronic acids (e.g., aryl/heteroaryl) in the presence of Pd catalysts, ensuring the carboxylic acid group is protected as an ester to avoid side reactions .
Q. How do structural modifications at the 3-position influence the selectivity and potency of this compound derivatives as CysLT1 antagonists?
- Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position enhance receptor binding affinity by stabilizing hydrophobic interactions with CysLT1’s transmembrane domain.
- Bulkier substituents (e.g., cyclohexyl, furanyl) reduce off-target effects by sterically hindering non-selective binding pockets. SAR studies should optimize logP values (target ~2–3) to balance solubility and membrane permeability .
Q. What computational methods are used to predict the physicochemical properties of novel this compound derivatives?
- Molecular docking: AutoDock or Schrödinger Suite models interactions with target receptors (e.g., CysLT1) to prioritize compounds for synthesis .
- DFT calculations: Predict pKa (e.g., 4.09±0.30) and polar surface area (PSA ~167.8 Ų) to assess bioavailability .
- MD simulations: Evaluate conformational stability in aqueous environments to guide solubility enhancements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
